L-lysine
Description
Overview of L-Lysine Metabolic Pathways this compound metabolism involves both biosynthetic and catabolic routes, which vary across different life forms. While some organisms synthesize lysine (B10760008), all are capable of breaking it down.wikimedia.org
Biosynthetic Routes The de novo biosynthesis of this compound occurs via two distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.wikipedia.orgThese pathways utilize different enzymes and substrates and are found in diverse organisms.wikimedia.orgwikipedia.org
Diaminopimelate (DAP) Pathway: This pathway is prevalent in most bacteria, plants, and algae. wikipedia.orgresearchgate.netnih.gov It belongs to the aspartate-derived biosynthetic family, which also includes the synthesis of threonine, methionine, and isoleucine. wikipedia.org The DAP pathway initiates with the condensation of L-aspartate semialdehyde and pyruvate (B1213749). researchgate.netresearchgate.net Key intermediates include dihydrodipicolinate and tetrahydrodipicolinate (THDP). researchgate.netresearchgate.net The pathway converges on the synthesis of meso-diaminopimelic acid (meso-DAP), which is then decarboxylated to yield this compound. researchgate.netnih.govpnas.org There are variations of the DAP pathway in bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways, which differ in the steps leading to meso-DAP. nih.govpnas.orgasm.org The DAP pathway is essential for the synthesis of meso-DAP, a crucial component of the peptidoglycan cell wall in many bacteria. pnas.orgnih.govnih.gov
α-Aminoadipate (AAA) Pathway: This pathway is primarily found in fungi (including yeasts and higher fungi) and euglenids. wikipedia.orgresearchgate.netwikipedia.orgtandfonline.com It is part of the glutamate (B1630785) biosynthetic family. wikipedia.orgwikipedia.org The AAA pathway begins with the condensation of α-ketoglutarate and acetyl-CoA, leading to the formation of homocitrate. wikipedia.orgtandfonline.com Through a series of enzymatic steps, homocitrate is converted to α-aminoadipate (α-AAA), which serves as a key intermediate and gives the pathway its name. wikipedia.orgtandfonline.comwikipedia.org α-Aminoadipate is then reduced to α-aminoadipate-δ-semialdehyde, followed by the formation of saccharopine. wikipedia.orgtandfonline.com Finally, saccharopine is cleaved to produce this compound and glutamate. wikipedia.org Some thermophilic bacteria and archaea have been found to utilize a modified AAA pathway. mdpi.com
A comparison of the two biosynthetic pathways is presented in the table below:
| Feature | Diaminopimelate (DAP) Pathway | α-Aminoadipate (AAA) Pathway |
| Organisms | Most Bacteria, Plants, Algae, some Archaea wikipedia.orgresearchgate.netnih.govnih.govasm.org | Fungi, Euglenids, some Bacteria, some Archaea wikipedia.orgresearchgate.netwikipedia.orgtandfonline.commdpi.com |
| Starting Materials | Aspartate, Pyruvate researchgate.netnih.gov | α-Ketoglutarate, Acetyl-CoA researchgate.netwikipedia.org |
| Key Intermediate | meso-Diaminopimelic Acid (meso-DAP) researchgate.netnih.govpnas.org | α-Aminoadipate (α-AAA) wikipedia.orgtandfonline.comwikipedia.org |
| Family | Aspartate Family wikipedia.org | Glutamate Family wikipedia.orgwikipedia.org |
| Other Product | Precursor for bacterial peptidoglycan pnas.orgnih.govnih.gov | - |
Catabolic Routes Lysine catabolism is the process by which this compound is broken down into other metabolites. This process occurs in all organisms, even those that cannot synthesize lysine.wikimedia.orgSeveral pathways are involved in lysine catabolism, with the most common being the saccharopine pathway.wikimedia.orgwikipedia.orgCatabolism also serves to regulate intracellular lysine concentrations, preventing potential toxicity from excessive levels.wikipedia.org
Saccharopine Pathway: This is considered the predominant route for lysine degradation in mammals, primarily occurring in the liver mitochondria. wikipedia.orgrupress.orgfamiliasga.com It is also found in plants and bacteria. frontiersin.orgresearchgate.netscielo.br The saccharopine pathway essentially reverses the final steps of the AAA biosynthetic pathway. wikipedia.orgwikipedia.org The initial steps in animals and plants are catalyzed by a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. rupress.orgfamiliasga.comscielo.brnih.gov LKR condenses lysine and α-ketoglutarate to form saccharopine. rupress.orgfrontiersin.orgscielo.brnih.gov SDH then hydrolyzes saccharopine into α-aminoadipate semialdehyde and glutamate. rupress.orgfrontiersin.orgscielo.brnih.gov α-Aminoadipate semialdehyde is subsequently oxidized to α-aminoadipate. biocrates.comfrontiersin.orgnih.gov The pathway ultimately leads to the formation of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. rupress.orgmhmedical.com
Pipecolate Pathway: This pathway represents an alternative route for lysine degradation, particularly prominent in the adult mammalian brain, whereas the saccharopine pathway predominates in extracerebral tissues. nih.govresearchgate.netresearchgate.netnih.gov The pipecolate pathway is predominantly peroxisomal and cytosolic, in contrast to the largely mitochondrial saccharopine pathway. nih.gov Both the saccharopine and pipecolate pathways converge at the level of α-aminoadipate δ-semialdehyde (AAS), which is in equilibrium with Δ¹-piperideine-6-carboxylate (P6C). nih.govresearchgate.netresearchgate.netnih.gov A unique feature of the pipecolate pathway is the formation of the cyclic ketimine intermediate Δ¹-piperideine-2-carboxylate (P2C) and its reduced metabolite, L-pipecolate. nih.govresearchgate.netnih.gov In plants, a pipecolic acid pathway also exists and is involved in systemic acquired resistance. nih.gov
Cadaverine (B124047) Pathway: Some bacteria, such as Pseudomonas aeruginosa, can catabolize this compound via the cadaverine or decarboxylase pathway. microbiologyresearch.org This route is initiated by the decarboxylation of this compound to form cadaverine. frontiersin.orgmicrobiologyresearch.org Cadaverine is then converted through a series of intermediates, including Δ¹-piperideine, to 5-aminovalerate, and subsequently to glutarate semialdehyde and glutarate, which can enter the Krebs cycle. microbiologyresearch.orgnih.gov
The primary catabolic pathways are summarized below:
| Pathway | Predominant Location in Mammals | Key Initial Step | Key Intermediate(s) | End Product(s) for Energy Metabolism | Organisms |
| Saccharopine | Liver Mitochondria rupress.orgfamiliasga.com | Condensation with α-ketoglutarate rupress.orgfrontiersin.orgscielo.brnih.gov | Saccharopine, α-aminoadipate semialdehyde rupress.orgfrontiersin.orgnih.gov | Acetyl-CoA rupress.orgmhmedical.com | Mammals, Plants, Bacteria familiasga.comfrontiersin.orgresearchgate.netscielo.br |
| Pipecolate | Adult Brain (predominantly) nih.govresearchgate.netresearchgate.netnih.gov | α-transamination or α-deamination familiasga.com | Pipecolate, Δ¹-piperideine-2-carboxylate nih.govresearchgate.netnih.gov | Converges with saccharopine pathway nih.govresearchgate.net | Mammals, Plants nih.govresearchgate.netnih.gov |
| Cadaverine | Bacteria | Decarboxylation of this compound frontiersin.orgmicrobiologyresearch.org | Cadaverine, Δ¹-piperideine microbiologyresearch.org | Glutarate (enters Krebs cycle) microbiologyresearch.orgnih.gov | Bacteria frontiersin.orgmicrobiologyresearch.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-YFKPBYRVSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
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Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N | |
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Molecular Formula |
C6H14N2O2 | |
| Record name | lysine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lysine | |
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Related CAS |
25104-18-1, Array | |
| Record name | Poly(L-lysine) | |
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DSSTOX Substance ID |
DTXSID6023232 | |
| Record name | L-Lysine | |
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Molecular Weight |
146.19 g/mol | |
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Physical Description |
Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |
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Solubility |
Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |
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| Record name | L-Lysine | |
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Vapor Pressure |
5.28X10+9 mm Hg at 25 °C /extrapolated/ | |
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Color/Form |
Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |
CAS No. |
56-87-1, 20166-34-1 | |
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| Record name | LYSINE | |
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Melting Point |
224 °C, decomposes, 224.5 °C | |
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L Lysine Biosynthesis Pathways
The Diaminopimelate (DAP) Pathway
The DAP pathway is a crucial route for the biosynthesis of L-lysine in a wide range of organisms. This pathway is also involved in the synthesis of other amino acids derived from aspartate, such as threonine, methionine, and isoleucine. wikipedia.org The DAP pathway is characterized by the intermediate formation of meso-diaminopimelate, which is then decarboxylated to produce this compound. wikipedia.orgnih.gov
Organismal Distribution
The diaminopimelate pathway is widely distributed among prokaryotes, plants, and algae. researchgate.netscispace.comebi.ac.uk Most bacteria synthesize lysine (B10760008) via the DAP pathway. ebi.ac.uk This pathway is also the sole route for lysine synthesis in plants and photosynthetic cohorts. researchgate.netplos.org While the AAA pathway is predominantly found in fungi, some exceptions exist, and the DAP pathway is present in certain fungi and algae as well. nih.govresearchgate.netebi.ac.uk Archaea also utilize the DAP pathway, although some species may employ variations or the AAA pathway. nih.govresearchgate.net
Here is a summary of the organismal distribution:
| Organism Group | Lysine Biosynthesis Pathway(s) |
| Prokaryotes | Diaminopimelate (DAP) researchgate.netscispace.comebi.ac.uk |
| Plants | Diaminopimelate (DAP) researchgate.netscispace.complos.org |
| Algae | Diaminopimelate (DAP), α-aminoadipate (AAA) (in some species) nih.govresearchgate.netebi.ac.uk |
| Fungi | α-aminoadipate (AAA), Diaminopimelate (DAP) (in some species) nih.govresearchgate.netebi.ac.uk |
| Archaea | Diaminopimelate (DAP), α-aminoadipate (AAA) (in some species) nih.govresearchgate.netebi.ac.uk |
| Animals | None (Lysine is essential) researchgate.net |
Precursors
The DAP pathway initiates with precursors derived from central metabolism. The primary precursors for the DAP pathway are L-aspartate and pyruvate (B1213749). nih.govresearchgate.netebi.ac.uk L-aspartate is converted through a series of steps to L-aspartate-semialdehyde, which then condenses with pyruvate to enter the committed steps of the DAP pathway. wikipedia.orgscispace.com
Key Enzymatic Steps and Intermediates
The DAP pathway involves a series of enzymatic reactions that convert the precursors into this compound. While there are variations in the later steps of the pathway among different organisms, the initial committed steps are conserved. wikipedia.orgebi.ac.uk
The general sequence of intermediates in the DAP pathway involves the conversion of L-aspartate to aspartyl phosphate (B84403), then to aspartate-semialdehyde. foodb.ca Aspartate-semialdehyde condenses with pyruvate to form dihydrodipicolinate, which is subsequently reduced to tetrahydrodipicolinate. wikipedia.orgscispace.complos.org Further steps, which vary depending on the specific DAP pathway variant (succinylase, acetylase, aminotransferase, or dehydrogenase), lead to the formation of meso-diaminopimelate. wikipedia.orgebi.ac.uk The final step is the decarboxylation of meso-diaminopimelate to yield this compound. wikipedia.org
Key enzymatic steps at the beginning of the DAP pathway include those catalyzed by Aspartokinase, Dihydrodipicolinate Synthase, and Dihydrodipicolinate Reductase.
Aspartokinase (AK) is an enzyme that catalyzes the phosphorylation of L-aspartate to form aspartyl phosphate. foodb.ca This is typically the first committed step in the aspartate pathway, which branches to produce lysine, threonine, methionine, and isoleucine. wikipedia.orgfoodb.cawikipedia.org AK activity is often subject to feedback inhibition by the end products of these branched pathways, including lysine, threonine, and methionine, playing a crucial role in regulating the flux through the pathway. wikipedia.org
Dihydrodipicolinate Synthase (DHDPS) catalyzes the condensation of L-aspartate-semialdehyde and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), which quickly converts to 2,3-dihydrodipicolinate (DHDP). wikipedia.orgscispace.comacs.orgebi.ac.uk This reaction is considered the first committed step unique to the DAP pathway. scispace.comacs.orgnih.gov DHDPS is a key regulatory enzyme in lysine biosynthesis and is typically subject to allosteric inhibition by this compound. wikipedia.orgplos.orgnih.gov The structure and allosteric regulation of DHDPS have been studied in various organisms, revealing differences in sensitivity to lysine inhibition between species. plos.orgnih.gov Most prokaryotic DHDPS enzymes have a homotetrameric structure, similar to the plant enzyme, although some bacterial species have dimeric forms. plos.org
Dihydrodipicolinate Reductase (DHDPR) catalyzes the reduction of 2,3-dihydrodipicolinate (DHDP) to 2,3,4,5-tetrahydrodipicolinate (THDP). wikipedia.orgplos.orgebi.ac.uk This reaction utilizes NAD(P)H as a cofactor. wikipedia.orgebi.ac.uk DHDPR is the second enzyme in the committed steps of the DAP pathway and is essential for lysine biosynthesis in bacteria and plants. ebi.ac.uknih.gov While bacterial DHDPR enzymes are typically tetrameric, plant DHDPR has been shown to exist as a dimer. plos.orgportlandpress.com Studies have also indicated that DHDPR may possess dehydratase activity in addition to its reductase function. ebi.ac.uk
Here is a table summarizing the initial key enzymatic steps and intermediates:
| Step | Enzyme | Substrates | Products | Notes |
| 1 | Aspartokinase (AK) | L-Aspartate, ATP | Aspartyl phosphate, ADP | First step in the aspartate pathway, feedback inhibited by lysine. foodb.ca |
| 2 | Aspartate-semialdehyde dehydrogenase | Aspartyl phosphate, NAD(P)H | L-Aspartate-semialdehyde, Phosphate, NAD(P)+ | |
| 3 | Dihydrodipicolinate Synthase (DHDPS) | L-Aspartate-semialdehyde, Pyruvate | 2,3-Dihydrodipicolinate (via HTPA) | First committed step of DAP pathway, allosterically inhibited by lysine. wikipedia.orgscispace.comacs.orgebi.ac.uknih.gov |
| 4 | Dihydrodipicolinate Reductase (DHDPR) | 2,3-Dihydrodipicolinate, NAD(P)H | 2,3,4,5-Tetrahydrodipicolinate (THDP) | Second committed step of DAP pathway. wikipedia.orgplos.orgebi.ac.uk |
Note: The steps following DHDPR activity leading to meso-diaminopimelate and subsequently lysine vary depending on the specific variant of the DAP pathway present in the organism. wikipedia.orgebi.ac.uk
Pathway Variations (Acetylase, Aminotransferase, Dehydrogenase, Succinylase)
Within the DAP pathway, four distinct variations exist, primarily differentiated by the enzymatic steps involved in converting 2,3,4,5-tetrahydrodipicolinate (THDP) to meso-diaminopimelate (meso-DAP). wikipedia.org These variations are the acetylase, aminotransferase, dehydrogenase, and succinylase pathways. wikipedia.org
Succinylase Pathway: This is the most widespread variant in bacteria, utilized by proteobacteria and many firmicutes and actinobacteria. It involves the acylation of THDP with succinyl-CoA to form N-succinyl-LL-2-amino-6-ketopimelate. Subsequent steps include transamination, desuccinylation catalyzed by succinyl-diaminopimelate desuccinylase (DapE), and epimerization to yield meso-DAP. ebi.ac.uk
Acetylase Pathway: Analogous to the succinylase pathway, this variant uses N-acetyl intermediates. It has been detected biochemically in certain Bacillus species, although the specific genes involved are not fully characterized.
Aminotransferase Pathway: This pathway directly converts THDP to LL-DAP through the action of diaminopimelate aminotransferase (DapL), without an acylation step. frontiersin.org This variant is found in cyanobacteria, Chlamydia, the archaeon Methanothermobacter thermautotrophicus, and the plant Arabidopsis thaliana.
Dehydrogenase Pathway: In this variation, meso-DAP is formed directly from THDP, NADPH, and NH4+ via diaminopimelate dehydrogenase (Ddh). This pathway is utilized by some Bacillus and Brevibacterium species, as well as Corynebacterium glutamicum. Some bacteria, such as C. glutamicum and Bacillus macerans, possess both the succinylase and dehydrogenase pathways.
These four variations converge at the formation of meso-diaminopimelate. wikipedia.org
Meso-Diaminopimelate (DAP) Formation
Meso-diaminopimelate is a key intermediate in the DAP pathway and serves as the immediate precursor to this compound. wikipedia.orgwikipedia.orgbiorxiv.org Its formation is the convergent point of the four pathway variations described above. Meso-DAP is also a crucial component of the peptidoglycan layer in the cell walls of Gram-negative bacteria. frontiersin.orgwikipedia.orgoup.com
Diaminopimelate Decarboxylase (DAPDC)
The final step in the DAP pathway is the irreversible decarboxylation of meso-diaminopimelate to produce this compound. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme diaminopimelate decarboxylase (DAPDC), also known as LysA (EC 4.1.1.20). wikipedia.orgoup.comwikipedia.orgresearchgate.net DAPDC is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme belonging to the alanine (B10760859) racemase family. oup.comwikipedia.org It is highly stereospecific, acting on the D-stereocenter of meso-diaminopimelate. oup.comwikipedia.org The mechanism involves the formation of a Schiff base with the substrate, followed by decarboxylation and stabilization by PLP. wikipedia.org DAPDC is not found in humans, making it a potential target for antibacterial therapies. frontiersin.orgwikipedia.orgontosight.ai
The α-Aminoadipate (AAA) Pathway
The α-aminoadipate (AAA) pathway is an alternative route for this compound biosynthesis. wikipedia.org Unlike the DAP pathway which is derived from aspartate, the AAA pathway is part of the glutamate (B1630785) biosynthetic family. wikipedia.org
Organismal Distribution (Fungi, Protists, Archaea, Select Prokaryotes)
The AAA pathway was initially believed to be unique to several species of yeast and higher fungi. wikipedia.orgwikipedia.org However, it has since been reported in other organisms, including protists (such as Corallochytrium limacisporum), some archaea (like Pyrococcus horikoshii and Sulfolobus), and certain prokaryotes (such as Thermus thermophilus). wikipedia.orgwikipedia.orgatamanchemicals.comresearchgate.netnih.gov The presence of this pathway in select prokaryotes suggests a potentially wider distribution than initially thought. wikipedia.orgwikipedia.orgatamanchemicals.com
Precursors (α-Ketoglutarate, Acetyl-CoA)
The AAA pathway initiates with the condensation of two key precursor molecules: α-ketoglutarate and acetyl-CoA. wikipedia.orgbiorxiv.orgatamanchemicals.com α-Ketoglutarate is an intermediate of the citric acid cycle and a component in various metabolic pathways, including amino acid synthesis. wikipedia.orglibretexts.org Acetyl-CoA is a molecule involved in numerous biochemical reactions, primarily known for delivering the acetyl group to the citric acid cycle for energy production. wikipedia.org
Key Enzymatic Steps and Intermediates
The AAA pathway involves a series of enzymatic steps to convert α-ketoglutarate and acetyl-CoA into this compound, with α-aminoadipate serving as a crucial intermediate. wikipedia.orgbiorxiv.org The initial and rate-limiting step is the condensation of acetyl-CoA and α-ketoglutarate, catalyzed by homocitrate synthase (HCS). wikipedia.orgwikipedia.orgatamanchemicals.comscispace.com This reaction yields homocitrate. wikipedia.orgwikipedia.orgatamanchemicals.com Homocitrate is then dehydrated by homoaconitase (HAc) to form cis-homoaconitate. wikipedia.orgwikipedia.orgatamanchemicals.com Homoaconitase then catalyzes a second reaction, rehydrating cis-homoaconitate to produce homoisocitrate. wikipedia.orgatamanchemicals.com Homoisocitrate undergoes oxidative decarboxylation catalyzed by homoisocitrate dehydrogenase (HIDH), resulting in α-ketoadipate. wikipedia.org α-Ketoadipate is then converted to α-aminoadipate (AAA) by a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase, utilizing glutamate as the amino donor. wikipedia.org
From α-aminoadipate, the pathway diverges depending on the organism. In fungi, AAA is reduced to α-aminoadipate-δ-semialdehyde via α-aminoadipate reductase (AAR), an enzyme considered a hallmark of fungal lysine biosynthesis. wikipedia.orgresearchgate.net This process involves adenylation and reduction, activated by a phosphopantetheinyl transferase. scispace.comresearchgate.net The semialdehyde then reacts with glutamate through saccharopine reductase, producing saccharopine. wikipedia.orgwikipedia.orgebi.ac.uk Finally, saccharopine is cleaved by saccharopine dehydrogenase (SDH) to yield this compound and α-ketoglutarate. wikipedia.orgwikipedia.orgatamanchemicals.com
A variant of the AAA pathway in some prokaryotes involves the conversion of AAA to N-acetyl-α-aminoadipate, followed by phosphorylation and reductive dephosphorylation to an ε-aldehyde. atamanchemicals.comscispace.com This aldehyde is then transaminated to N-acetyllysine, which is subsequently deacetylated to produce this compound. atamanchemicals.comscispace.com However, the enzymes involved in this prokaryotic variant require further validation. atamanchemicals.com
Saccharopine Reductase
Comparative Analysis of this compound Biosynthetic Pathways
The DAP and AAA pathways represent convergent evolution towards the synthesis of this compound, differing significantly in their starting materials, intermediates, and the enzymes involved. wikipedia.orgcabidigitallibrary.org The DAP pathway originates from aspartate and pyruvate, belonging to the aspartate-derived amino acid family which also includes threonine, methionine, and isoleucine. wikipedia.org In contrast, the AAA pathway starts with α-ketoglutarate and acetyl-CoA, linking it to the glutamate biosynthetic family. wikipedia.org
The DAP pathway is prevalent in prokaryotes and plants. wikipedia.org It begins with the condensation of L-aspartate-semialdehyde and pyruvate, catalyzed by dihydrodipicolinate synthase (DHDPS). wikipedia.org This is followed by a series of steps, with variations existing after the formation of 2,3,4,5-tetrahydrodipicolinate (THDP). wikipedia.org Four variants of the DAP pathway have been identified based on the enzymes used: the acetylase, aminotransferase, dehydrogenase, and succinylase pathways. wikipedia.org These variants converge at the formation of meso-diaminopimelate, which is then decarboxylated by diaminopimelate decarboxylase (DAPDC) to yield this compound. wikipedia.org
The AAA pathway is primarily found in fungi and some archaea, although variants have also been reported in some prokaryotes like Thermus thermophilus and Pyrococcus horikoshii. wikipedia.orgbiorxiv.org This pathway involves the condensation of α-ketoglutarate and acetyl-CoA, leading to the formation of α-aminoadipate (AAA) as a key intermediate. wikipedia.orgbiorxiv.org Subsequent steps convert AAA to this compound. wikipedia.orgbiorxiv.org
A comparative overview of the two pathways is presented in the table below:
| Feature | Diaminopimelate (DAP) Pathway | α-Aminoadipate (AAA) Pathway |
| Organism Distribution | Bacteria, Plants | Fungi, some Archaea, some Prokaryotes wikipedia.orgbiorxiv.org |
| Starting Materials | Aspartate, Pyruvate | α-Ketoglutarate, Acetyl-CoA wikipedia.org |
| Key Intermediate | meso-Diaminopimelate | α-Aminoadipate (AAA) wikipedia.orgbiorxiv.org |
| Metabolic Family | Aspartate-derived | Glutamate-derived wikipedia.org |
| Number of Steps (General) | Multiple, with variations | Multiple |
Enzyme Homology and Divergence
Despite synthesizing the same end product, this compound, the enzymes involved in the DAP and AAA pathways generally show limited homology, reflecting their independent evolutionary origins. wikipedia.orgcabidigitallibrary.org However, some instances of evolutionary relationships and potential non-orthologous gene displacement have been observed. nih.govbiorxiv.org
In the DAP pathway, the initial enzymes like aspartokinase and aspartate semialdehyde dehydrogenase are common to the biosynthesis of other aspartate-derived amino acids (threonine, methionine, isoleucine). nih.gov Comparative analysis of bacterial genomes has revealed variations in the genes encoding enzymes downstream of tetrahydrodipicolinate. nih.gov For example, Escherichia coli utilizes a succinylase variant, while Bacillus subtilis employs an acetylase variant. nih.gov Some species, like Corynebacterium glutamicum, can utilize multiple DAP pathway variants. eolss.net Studies on Deinococcus genomes have shown that while some enzymes in the lysine biosynthesis pathway share functional annotation, their sequence identity can be low, suggesting divergent evolution. biorxiv.orgbiorxiv.org Specifically, proteins like [LysW]-lysine hydrolase have shown sequence and structural changes indicative of divergent evolution, potentially leading to changes in oligomeric conformation. biorxiv.org
In the AAA pathway, enzymes like homocitrate synthase (HCS), α-aminoadipate reductase (AAR), and saccharopine dehydrogenase (SDH) are considered highly conserved in their primary, secondary, and tertiary structures, as well as their substrate binding sites, particularly within Agaricomycetes. mdpi.com This high degree of structural homology reflects the conservation of the AAA pathway in these organisms during evolution. mdpi.com However, phylogenetic analysis of other AAA pathway enzymes in Agaricomycetes suggests varying degrees of conservation at the order level. mdpi.com
Research has also indicated evolutionary relationships between some enzymes in the DAP pathway and enzymes involved in arginine biosynthesis. asm.org For instance, certain enzymes in the DAP pathway are evolutionarily related to arginine biosynthetic enzymes, although they may share low sequence identities, reflecting significant evolutionary divergence. asm.org
Metabolic Flux Distribution Patterns
Metabolic flux analysis provides quantitative insights into how carbon flows through the various pathways within an organism, including those leading to this compound biosynthesis. Studies using 13C metabolic flux analysis have been instrumental in understanding the flux distribution patterns in this compound producing microorganisms, particularly Corynebacterium glutamicum, which is widely used for industrial this compound production. researchgate.netnih.govnih.gov
In C. glutamicum, the carbon flux towards this compound biosynthesis is intricately linked to the central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govmdpi.comlth.se Research has shown a correlation between this compound production and carbon flux through the PPP, highlighting its importance in supplying the necessary NADPH for biosynthesis. lth.se
Studies have demonstrated that increasing the flux through the this compound synthesis pathway can lead to decreased flux in competing pathways, such as those producing threonine or methionine, which also originate from aspartate. researchgate.netmdpi.com For example, overexpression of dihydrodipicolinate synthase (DHDPS), an enzyme at the branch point distributing metabolites towards lysine or threonine, can increase lysine accumulation while decreasing threonine flux. researchgate.net This can also impact other metabolic pools, leading to increased intracellular levels of pyruvate-derived amino acids like valine and alanine. researchgate.net
Metabolic flux analysis in C. glutamicum growing on sucrose (B13894) revealed that a significant portion of the carbon flux was directed towards extracellular lysine. nih.gov The strain exhibited high flux through the PPP and the TCA cycle, contributing to the supply of NADPH and ATP required for lysine synthesis. nih.gov
Manipulating metabolic flux distribution through genetic engineering is a key strategy for enhancing this compound production in industrial strains. researchgate.netmdpi.comlth.se This involves targeting key enzymes and regulatory points in the biosynthetic pathway and central metabolism to redirect carbon flow towards lysine synthesis. researchgate.netmdpi.comlth.se
Data from metabolic flux analysis studies can be represented in tables illustrating the distribution of carbon flux under different conditions or in different genetic strains. For instance, a comparative analysis of flux distribution in a wild-type strain versus a high-lysine producing strain of Streptomyces albulus showed increased flux in the DAP pathway and related central metabolic pathways in the producer strain. mdpi.com
| Pathway/Node | Flux in Wild Type Strain (%) | Flux in High-Lysine Strain (%) | Change (%) |
| This compound Synthesis | X | Y | (Y-X)/X * 100 |
| Pentose Phosphate Pathway | A | B | (B-A)/A * 100 |
| TCA Cycle (via Oxaloacetate) | C | D | (D-C)/C * 100 |
| Aspartate to Threonine | E | F | (F-E)/E * 100 |
| α-Ketoglutarate to Glutamate | G | H | (H-G)/G * 100 |
Note: The values in this table are illustrative and would be populated with specific data from research findings.
L Lysine Catabolism Pathways
The Saccharopine Pathway (SACPATH)
The saccharopine pathway (SACPATH) is a major route for L-lysine degradation, ultimately converting lysine (B10760008) into intermediates that can enter central metabolism wikipedia.orgontosight.aifrontiersin.org. This pathway involves a series of enzymatic reactions that sequentially modify the lysine molecule.
Commonality Across Organisms (Plants, Animals, Bacteria)
The saccharopine pathway is widely distributed across different domains of life, including plants, animals, and bacteria, where it primarily functions in lysine catabolism researchgate.netfrontiersin.orgresearchgate.net. In these organisms, the pathway serves to break down lysine, as opposed to its biosynthetic role in fungi and euglenids wikipedia.orgresearchgate.netebi.ac.uk. Research indicates that the enzymes involved in the SACPATH are co-upregulated in response to exogenous lysine administration in plants, animals, and bacteria, highlighting its conserved role in lysine metabolism researchgate.net.
Initial Reactions and Key Enzymes
The initial steps of the saccharopine pathway involve the sequential action of key enzymes that catalyze the conversion of this compound to α-aminoadipate frontiersin.orgresearchgate.net. These reactions can be viewed as an atypical transamination where the ε-amino group of lysine is transferred researchgate.netunicamp.br.
Lysine-ketoglutarate Reductase (LKR)
Lysine-ketoglutarate reductase (LKR), also known as lysine 2-oxoglutarate reductase or lysine-oxoglutarate reductase (LOR), catalyzes the first committed step of the saccharopine pathway hmdb.cafrontiersin.orgunicamp.brscielo.br. This enzyme condenses this compound with α-ketoglutarate to form saccharopine hmdb.cafrontiersin.orgresearchgate.netunicamp.brrupress.org. The reaction requires NADPH as a cofactor wikipedia.orghmdb.cafrontiersin.orgresearchgate.netresearchgate.netrupress.org. In animals and plants, LKR activity is typically found as part of a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which also possesses saccharopine dehydrogenase (SDH) activity wikipedia.orgrupress.orgd-nb.info. In contrast, in some other organisms like bacteria and fungi, LKR and SDH are encoded by separate genes wikipedia.orgresearchgate.net. LKR activity has been detected in various mammalian tissues, predominantly in the liver and kidney, and also in brain mitochondria during embryonic development hmdb.ca.
Saccharopine Dehydrogenase (SDH)
Saccharopine dehydrogenase (SDH) catalyzes the second step in the saccharopine pathway, following the action of LKR frontiersin.orgunicamp.brscielo.brrupress.org. SDH hydrolyzes saccharopine to yield α-aminoadipate semialdehyde (AASA) and glutamate (B1630785) frontiersin.orgresearchgate.netunicamp.brrupress.org. This reaction utilizes NAD(P)⁺ as a cofactor frontiersin.orgresearchgate.netresearchgate.net. As mentioned, in animals and plants, SDH activity is often part of the bifunctional AASS enzyme wikipedia.orgrupress.orgd-nb.info. Deficiencies in LKR and/or SDH activities are associated with familial hyperlysinemia, a genetic disorder characterized by elevated lysine levels hmdb.camhmedical.comgenome.jp.
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH)
α-Aminoadipate semialdehyde dehydrogenase (AASADH), also referred to as aminoadipic semialdehyde dehydrogenase (AADH) or ALDH7A1/antiquitin, catalyzes the third enzymatic step of the saccharopine pathway frontiersin.orgunicamp.brd-nb.infonih.govresearchgate.net. This enzyme oxidizes α-aminoadipate semialdehyde (AASA) to α-aminoadipate (AAA) frontiersin.orgunicamp.brd-nb.infonih.govresearchgate.net. The reaction requires NAD(P)⁺ as a cofactor frontiersin.orgresearchgate.netresearchgate.net. AASADH is a versatile enzyme capable of converting various aldehydes into carboxylates frontiersin.orgresearchgate.net. Mutations in the gene encoding AASADH can lead to pyridoxine-dependent epilepsy (PDE) rupress.orgd-nb.info.
Alternative Catabolic Routes
Beyond the primary saccharopine pathway, this compound can be catabolized through several alternative routes, which vary in their enzymatic steps and the intermediate compounds produced. These pathways highlight the diverse metabolic capabilities across different life forms.
Cadaverine (B124047) Pathway in Plants (Lysine Decarboxylase)
In plants, this compound can be catabolized via decarboxylation catalyzed by lysine decarboxylase (LDC), resulting in the formation of the diamine cadaverine (1,5-diaminopentane). nih.govtandfonline.com The presence of LDC has been observed in various plant species, including those in the Gramineae, Leguminosae, and Solanaceae families. nih.govtandfonline.com This pathway is considered a distinct biosynthetic route for cadaverine in all organisms where it occurs. nih.govfrontiersin.org Cadaverine in plants is implicated in growth and development, as well as playing a role as a precursor for the biosynthesis of certain alkaloids, such as piperidine (B6355638) alkaloids in Nicotiana and quinolizidine (B1214090) alkaloids in Lupinus. nih.govfrontiersin.org
Research Findings:
Transgenic Nicotiana glauca hairy root cultures engineered to contain a bacterial LDC gene showed increased levels of lysine decarboxylase activity, leading to elevated cadaverine production. This resulted in increased levels of the alkaloid anabasine. nih.gov
Studies using radiolabelled lysine and cadaverine in germinating Glycine max indicated differential synthesis and translocation of cadaverine in tissues under varying light conditions. tandfonline.com
Data Table: Enzymes and Products in the Cadaverine Pathway
| Enzyme | Substrate | Product | Organism Type |
| Lysine Decarboxylase (LDC) | This compound | Cadaverine | Plants, Bacteria, Cyanobacteria nih.govtandfonline.com |
NHP Pathway in Plants
The NHP (N-hydroxypipecolic acid) pathway is another significant route for this compound catabolism in plants, particularly recognized for its role in plant immunity and systemic acquired resistance (SAR). frontiersin.orgnih.gov This pathway involves the conversion of lysine to pipecolic acid (Pip), which is then N-hydroxylated to form NHP. frontiersin.orgnih.gov
The enzymatic steps in the NHP pathway include:
this compound is converted to dehydropipecolate (DHP) by the aminotransferase ALD1 (AGD2-like defense response protein 1). frontiersin.orgnih.gov
DHP is reduced to pipecolic acid by the reductase SARD4 (systemic acquired resistance-deficient 4). frontiersin.orgnih.gov
Pipecolic acid is N-hydroxylated to NHP by the flavin-dependent monooxygenase FMO1. frontiersin.orgnih.gov
NHP is a key signaling molecule that activates SAR, leading to enhanced defense readiness against pathogens. frontiersin.orgnih.gov This pathway is inducible upon pathogen attack and involves transcriptional activation and feedback amplification. nih.gov
Research Findings:
Studies in Arabidopsis thaliana have elucidated the core enzymes (ALD1, SARD4, FMO1) involved in the NHP pathway and its connection to SAR. nih.gov
The NHP pathway has also been found to be conserved in tomato (Solanum lycopersium), and research suggests a role for this pathway in drought tolerance by modulating cellular redox homeostasis. mdpi.com
Data Table: Enzymes and Intermediates in the NHP Pathway
| Enzyme | Substrate | Product |
| ALD1 (AGD2-like defense response protein 1) | This compound | Dehydropipecolate |
| SARD4 (systemic acquired resistance-deficient 4) | Dehydropipecolate | Pipecolic acid |
| FMO1 (flavin-dependent monooxygenase 1) | Pipecolic acid | N-hydroxypipecolic acid (NHP) |
Variant α-Aminoadipate Catabolic Pathway
While the α-aminoadipate (AAA) pathway is primarily known for lysine biosynthesis in fungi and some other organisms, a variant of this pathway functions in lysine catabolism in mammals and higher plants. wikipedia.orgwikipedia.orgresearchgate.net This catabolic route is generally considered the major pathway for lysine degradation in these organisms. wikipedia.orgunicamp.br
The initial steps of the saccharopine pathway, a variant of the AAA pathway in catabolism, involve the conversion of lysine to α-aminoadipate. frontiersin.orgunicamp.br This process is catalyzed by a bifunctional enzyme in plants and animals called α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. wikipedia.orgfrontiersin.orgunicamp.br
The reactions are as follows:
LKR domain: Condenses this compound and α-ketoglutarate into saccharopine, utilizing NADPH. frontiersin.org
SDH domain: Hydrolyzes saccharopine into α-aminoadipate semialdehyde and glutamate, using NAD(P)+. frontiersin.org
α-aminoadipate semialdehyde is then oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.org
This pathway ultimately leads to the production of acetyl-CoA, which can enter the citric acid cycle. familiasga.comsmpdb.ca
Research Findings:
Feeding experiments with 14C-lysine in cereal seeds showed significant incorporation of the isotope into α-aminoadipic acid and glutamic acid, supporting the operation of this pathway. unicamp.br
The LKR-SDH enzyme in plants is regulated by calcium and phosphorylation, indicating complex control mechanisms for lysine catabolism. unicamp.brresearchgate.net
Data Table: Key Enzymes and Intermediates in the Variant α-Aminoadipate Catabolic Pathway (Saccharopine Pathway)
| Enzyme | Substrates | Products |
| LKR (Lysine-ketoglutarate reductase) | This compound, α-ketoglutarate | Saccharopine |
| SDH (Saccharopine dehydrogenase) | Saccharopine | α-Aminoadipate semialdehyde, Glutamate |
| AASADH (α-Aminoadipate semialdehyde dehydrogenase) | α-Aminoadipate semialdehyde | α-Aminoadipate |
This compound Catabolism in Specific Organisms
The catabolism of this compound exhibits significant diversity across different organisms, reflecting their unique metabolic needs and environmental adaptations.
Microbial Catabolic Diversity
Microorganisms display a range of pathways for this compound catabolism. While some bacteria utilize the saccharopine pathway, others employ alternative routes. nih.govasm.org For instance, Pseudomonas putida KT2440 can catabolize this compound through both the δ-aminovalerate pathway and the α-aminoadipate pathway. nih.gov The δ-aminovalerate pathway in P. putida involves intermediates such as δ-aminovaleramide and δ-aminovalerate, ultimately leading to glutarate. nih.gov The α-aminoadipate pathway in P. putida involves the conversion of this compound to D-lysine, followed by steps through pipecolate and α-aminoadipate. nih.govnih.gov
In Pseudomonas aeruginosa PAO1, the lysine decarboxylase pathway, leading to cadaverine and subsequently 5-aminovalerate, appears to be a major route for lysine utilization, although alternative pathways involving transamination have also been considered. asm.org
Research Findings:
Genetic studies in P. putida KT2440 have confirmed the simultaneous operation of both the δ-aminovalerate and α-aminoadipate pathways for this compound utilization. nih.gov
Mutants deficient in enzymes from either pathway in P. putida showed impaired growth on this compound as a sole carbon and nitrogen source. nih.gov
In P. aeruginosa, the lysine decarboxylase pathway's activity seems to be influenced by the presence of L-arginine. asm.org
Plant-Specific Catabolic Mechanisms
Plants exhibit specific mechanisms for this compound catabolism that are crucial for development, stress response, and defense. The saccharopine pathway is generally considered the primary route for lysine degradation in plants, contributing to the regulation of free lysine levels and providing metabolites for other pathways. wikipedia.orgunicamp.brresearchgate.net This pathway is particularly active in seeds and is regulated at the enzymatic and transcriptional levels. unicamp.brresearchgate.netresearchgate.net
The cadaverine pathway, involving lysine decarboxylase, is another plant-specific route that produces cadaverine, a precursor for alkaloids and a molecule involved in plant growth and stress response. nih.govtandfonline.comfrontiersin.org
Furthermore, the NHP pathway, leading to the synthesis of N-hydroxypipecolic acid, is a recently highlighted plant-specific catabolic route with a critical function in activating systemic acquired resistance against pathogens. frontiersin.orgnih.govuni-hannover.de This pathway demonstrates how lysine catabolism is directly linked to plant defense mechanisms.
Research Findings:
The expression of genes encoding enzymes in the saccharopine and NHP pathways in Arabidopsis is influenced by various factors, including hormones, metabolic signals, and stress conditions. oup.com
Lysine catabolism through the saccharopine pathway has been linked to plant responses to abiotic stress, while the NHP pathway is primarily associated with biotic stress responses, although potential interplay exists. frontiersin.orgmdpi.comresearchgate.net
The regulation of lysine catabolism in plants involves complex mechanisms, including the synthesis of different enzyme isoforms from a single gene (e.g., LKR/SDH) and post-translational modifications like phosphorylation. unicamp.brresearchgate.netresearchgate.net
Regulation of L Lysine Metabolism
Transcriptional Regulation Mechanisms
Transcriptional regulation of L-lysine metabolism primarily involves mechanisms that sense the intracellular concentration of lysine (B10760008) and adjust the expression of biosynthetic genes accordingly. This is achieved through feedback inhibition of key enzymes and the action of regulatory RNA elements known as riboswitches plos.orgoup.comlbl.gov.
Feedback Inhibition of Initial Biosynthetic Enzymes
Feedback inhibition is a crucial mechanism where the end product of a metabolic pathway directly inhibits the activity of an enzyme early in the pathway, thereby controlling the flow of metabolites and preventing overproduction. In this compound biosynthesis, key initial enzymes are subject to feedback inhibition by lysine nih.govasm.org.
Aspartokinase (LysC)
Aspartokinase (AK) is a critical enzyme in the aspartate pathway, which is a common route for the biosynthesis of several amino acids, including lysine, threonine, methionine, and isoleucine uniprot.orgnih.govuniprot.org. Different isoforms of aspartokinase exist in various organisms, and their regulation can vary. In some bacteria, such as Bacillus subtilis and Escherichia coli, aspartokinase II (encoded by lysC) is specifically inhibited by this compound nih.govuniprot.org. This feedback inhibition by lysine helps to regulate the flow of aspartate towards lysine synthesis. Studies on Escherichia coli Aspartokinase III (also encoded by lysC) have identified specific amino acid residues in the C-terminal region that are important for this compound-mediated feedback inhibition tandfonline.com. Mutations in these regions can lead to feedback-insensitive enzymes, affecting threonine productivity in engineered strains tandfonline.com.
Dihydrodipicolinate Synthase (DapA)
Dihydrodipicolinate Synthase (DHDPS), encoded by the dapA gene, catalyzes the first committed step in the diaminopimelate (DAP) pathway, which is the primary route for lysine biosynthesis in most bacteria and plants acs.orgwikigenes.orgnih.gov. This enzyme condenses L-aspartate β-semialdehyde and pyruvate (B1213749) to form (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate acs.orguniprot.org. DHDPS is a key regulatory enzyme and is subject to allosteric feedback inhibition by this compound nih.govuniprot.orgnih.gov. The binding of lysine to an allosteric site on DHDPS reduces the enzyme's catalytic activity, thereby limiting the rate of the lysine biosynthetic pathway nih.govuniprot.org. The sensitivity of DHDPS to lysine inhibition varies among species nih.gov.
Homocitrate Synthase (HCS)
Homocitrate Synthase (HCS) catalyzes the first step in the α-aminoadipate (AAA) pathway, an alternative route for lysine biosynthesis found in some fungi and archaea nih.govasm.org. This reaction involves the condensation of 2-oxoglutarate and acetyl-coenzyme A to form homocitrate nih.govasm.orgresearchgate.net. HCS is a major regulatory enzyme in this pathway and is strongly inhibited by this compound nih.govasm.orgnih.gov. Structural studies of HCS in complex with lysine have shown that lysine competes with the substrate 2-oxoglutarate for binding within the enzyme's active site nih.govnih.gov. Mutations in residues involved in lysine binding can abrogate this feedback inhibition nih.gov. The feedback inhibition of HCS by lysine plays a critical role in regulating lysine biosynthesis at both the biochemical and transcriptional levels in organisms utilizing the AAA pathway nih.gov.
Riboswitch-Mediated Regulation (L Box/LYS Element)
Riboswitches are fascinating regulatory elements located within the untranslated regions (UTRs) of messenger RNAs (mRNAs) that directly bind to small molecules, such as amino acids, and undergo conformational changes that affect gene expression pnas.orgribocentre.orgribocentre.orgunict.it. The LYS element, also known as the L box, is a well-characterized riboswitch that specifically senses and responds to this compound concentrations lbl.govribocentre.orgwikipedia.orgnih.gov. These riboswitches are found upstream of genes involved in lysine biosynthesis, transport, and sometimes catabolism in various bacteria plos.orglbl.govribocentre.orgwikipedia.org. Upon binding of lysine, the L box riboswitch undergoes a structural rearrangement that typically leads to the repression of downstream gene expression lbl.govribocentre.orgwikipedia.org.
Transcriptional Attenuation
One of the primary mechanisms by which lysine riboswitches regulate gene expression is transcriptional attenuation pnas.orgoup.comnih.govuni-goettingen.deuni-goettingen.desemanticscholar.orgjove.comoup.comannualreviews.orgresearchgate.net. This mechanism involves the premature termination of mRNA transcription. In the absence of sufficient lysine, the riboswitch adopts a conformation that allows RNA polymerase to continue transcription through a region called the "expression platform." However, when lysine levels are high, lysine binds to the riboswitch's aptamer domain, stabilizing an alternative conformation oup.compnas.orgribocentre.orgnih.govnih.gov. This ligand-bound conformation favors the formation of a transcriptional terminator structure within the nascent mRNA oup.comnih.govsemanticscholar.orgjove.comoup.com. The terminator hairpin, followed by a run of uridine (B1682114) residues, signals the RNA polymerase to pause and dissociate from the DNA template, resulting in premature transcription termination and reduced expression of the downstream lysine biosynthetic genes jove.comoup.com. In Bacillus subtilis, the lysC gene is regulated by a lysine riboswitch that utilizes this transcriptional attenuation mechanism pnas.orgoup.comnih.gov. The riboswitch's P1 stem stability is crucial for this regulation; it is unfolded in the absence of lysine (ON state), allowing transcription, but stabilized upon lysine binding (OFF state), favoring premature termination oup.comsemanticscholar.org.
Table 1: Key Enzymes and Regulatory Elements in this compound Metabolism
| Component | Role in Lysine Metabolism | Regulation Mechanism(s) | Organisms |
| Aspartokinase (LysC) | Catalyzes the first step in the aspartate pathway, leading to 4-phospho-L-aspartate. | Feedback inhibition by this compound (specifically AKII and AKIII isoforms in some organisms). | Bacteria (E. coli, B. subtilis, C. glutamicum) |
| Dihydrodipicolinate Synthase (DapA) | Catalyzes the first committed step in the DAP pathway, forming tetrahydrodipicolinate. | Allosteric feedback inhibition by this compound. | Most Bacteria, Plants |
| Homocitrate Synthase (HCS) | Catalyzes the first committed step in the AAA pathway, forming homocitrate. | Feedback inhibition by this compound (competitive with 2-oxoglutarate). | Fungi, some Archaea |
| LYS element / L box Riboswitch | RNA element in mRNA UTRs that binds lysine and regulates downstream gene expression. | Transcriptional attenuation, translational regulation (depending on the organism/gene). | Various Bacteria |
Translational Control
Translational control mechanisms play a role in regulating the synthesis of enzymes involved in this compound metabolism, particularly in bacteria. Riboswitches, located in the 5'-untranslated regions of messenger RNAs (mRNAs), can directly sense this compound concentrations and modulate translation initiation or transcription termination. nih.govribocentre.org The lysine riboswitch, also known as the L box, is a well-characterized example found upstream of genes involved in lysine biosynthesis and transport in various bacteria, including Bacillus subtilis and Escherichia coli. nih.govribocentre.orgpnas.org Upon binding of lysine, the riboswitch undergoes a conformational change in the mRNA structure, which can lead to premature transcription termination or sequestration of the ribosome-binding site, thereby inhibiting translation. nih.govribocentre.org In Gram-negative bacteria, genes in the L box family appear to be translationally regulated, although experimental demonstration for all systems is still needed. pnas.org
Beyond riboswitches, post-translational modifications like lysine acetylation have been shown to impact translation. In Escherichia coli, lysine acetylation of ribosomal proteins can inhibit translation, likely by interfering with the association of the 30S and 50S ribosomal subunits. asm.org This suggests a mechanism for coupling translation rates to the metabolic state of the cell, as acetyl-CoA and acetyl phosphate (B84403), the donors for acetylation, are central metabolites. asm.orgfrontiersin.org
Other Transcriptional Regulators (e.g., LysR)
Transcriptional regulation is a primary level of control for this compound biosynthesis genes. The LysR-type transcriptional regulators (LTTRs) are a prominent family involved in regulating diverse metabolic pathways, including amino acid biosynthesis. embopress.org In Escherichia coli, the lysA gene, encoding meso-diaminopimelate decarboxylase (the enzyme catalyzing the final step in lysine biosynthesis), is positively regulated by the LysR transcriptional activator. nih.govpnas.org LysR is responsive to intracellular concentrations of diaminopimelate (DAP) and lysine. nih.gov While LysR activates lysA transcription, it is also negatively autoregulated.
Another LysR-type transcriptional regulator, ArgP, has been identified as an activator of lysP, the gene encoding the specific lysine permease in Escherichia coli. nih.gov ArgP binds to the lysP promoter region, and its affinity increases in the presence of lysine. nih.gov At higher lysine concentrations, lysine-loaded ArgP is proposed to prevent lysP transcription, potentially at the promoter clearance step. nih.gov The global regulator Lrp (leucine-responsive protein) also modulates lysP transcription under lysine-limiting conditions. nih.gov
In plants, MYB transcription factors, such as AtMYB28 in Arabidopsis thaliana, bind to the promoters of lysine synthase genes, integrating signals related to light and nitrogen availability to coordinate carbon and nitrogen metabolism with lysine biosynthesis. creative-proteomics.com
Post-Transcriptional and Post-Translational Regulation
Regulation of this compound metabolism also occurs after transcription, affecting mRNA stability, translation efficiency (as discussed above), and the activity of existing enzyme molecules.
Allosteric Regulation
Allosteric regulation is a rapid and efficient mechanism for controlling enzyme activity in response to changes in metabolite concentrations. In this compound biosynthesis pathways, key enzymes are subject to feedback inhibition by this compound, the end product. creative-proteomics.comconsensus.appnih.govnih.gov
In the diaminopimelate (DAP) pathway, prevalent in bacteria and plants, aspartokinase III (AK III) is a crucial enzyme subject to allosteric inhibition by lysine. creative-proteomics.comresearchgate.net Lysine binding to a regulatory domain on AK III induces conformational changes that reduce enzyme activity. creative-proteomics.com Dihydrodipicolinate synthase (DHDPS), the first committed enzyme in the DAP pathway, is also allosterically regulated by lysine. consensus.appnih.govresearchgate.net Lysine binding to the allosteric site of DHDPS induces conformational changes that inhibit its activity. consensus.app Studies on Arabidopsis thaliana DHDPS isoforms (AtDHDPS1 and AtDHDPS2) have shown differential sensitivity to lysine inhibition, despite high sequence identity, highlighting the subtlety of allosteric mechanisms. nih.gov
In the α-aminoadipate (AAA) pathway, found in fungi and some prokaryotes, homocitrate synthase (HCS), which catalyzes the first step, is strongly inhibited by this compound. nih.govtandfonline.com Structural studies of HCS in complex with lysine have shown that lysine can directly compete with a substrate (2-oxoglutarate) for binding within the active site, illustrating a competitive mode of feedback inhibition. nih.gov
Enzyme Modifications (e.g., Phosphorylation/Dephosphorylation)
Enzyme activity can be modulated by post-translational modifications such as phosphorylation and dephosphorylation, catalyzed by protein kinases and phosphatases, respectively. frontiersin.orgwikipedia.orgthermofisher.com These modifications can alter protein conformation, stability, localization, or interaction with other molecules, thereby affecting their function. frontiersin.orgwikipedia.orgthermofisher.comontosight.ai
While phosphorylation on serine, threonine, and tyrosine residues is well-established in eukaryotes, phosphorylation on other amino acids, including lysine, has been observed in prokaryotic proteins. wikipedia.org Lysine phosphorylation can potentially play a role in regulating the activity of enzymes involved in this compound metabolism or related pathways, although specific examples directly linking lysine phosphorylation to the regulation of this compound biosynthetic or catabolic enzymes require further detailed research.
Other modifications, such as lysine acetylation, are known to regulate the activity of many metabolic enzymes in bacteria. frontiersin.org Acetylation of lysine residues can affect enzyme function and is dynamically controlled by acetyltransferases and deacetylases. frontiersin.org This modification links enzyme activity to the cellular metabolic state, as acetyl-CoA and acetyl phosphate levels influence acetylation. frontiersin.org In eukaryotes like Saccharomyces cerevisiae, lysine inhibits homocitrate synthase and activates protein kinase SCH9, which phosphorylates acetylglutamate kinase, illustrating a dual regulatory node involving both allosteric control and phosphorylation in related pathways. creative-proteomics.com
Metabolic Control and Flux Regulation
Role of Cofactors (e.g., NADPH Supply)
Cofactors play a critical role in driving metabolic reactions, and their availability can significantly impact metabolic flux. NADPH is a key reductive cofactor essential for many biosynthetic pathways, including this compound synthesis. mdpi.comresearchgate.netmdpi.comresearchgate.net The synthesis of one mole of this compound from L-aspartate via the DAP pathway requires the consumption of four moles of NADPH in organisms like Corynebacterium glutamicum. mdpi.comresearchgate.netresearchgate.net
The pentose (B10789219) phosphate pathway (PPP) is a major source of NADPH in many organisms. mdpi.comoup.com Enzymes in the oxidative part of the PPP, such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), are crucial for NADPH regeneration. mdpi.comresearchgate.netoup.com Studies in Corynebacterium glutamicum, a key organism for industrial this compound production, have demonstrated a strong correlation between this compound production and NADPH generation. mdpi.comoup.com Manipulating genes involved in NADPH synthesis, such as zwf and gnd, or introducing heterologous genes like gapC, can increase intracellular NADPH levels and enhance this compound production. researchgate.net
Maintaining an appropriate intracellular NADPH/NADP+ ratio is vital for cellular functions and the operation of key enzymes in biosynthetic pathways. researchgate.netmdpi.com Excessive intracellular NADPH levels can lead to reductive stress, highlighting the need for regulated NADPH supply. mdpi.com Transcriptional regulators, such as AtrN in Corynebacterium glutamicum, can sense and regulate intracellular NADPH levels, influencing the cell's response to reductive stress and affecting this compound production. mdpi.comresearchgate.net
Interplay with Other Metabolic Pathways (e.g., Pentose Phosphate Pathway, TCA Cycle)
This compound metabolism is intricately linked with central carbon metabolic pathways, including the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway (PPP). These connections are crucial for cellular energy production, redox balance, and the synthesis of other essential molecules.
The catabolism of lysine serves as a pathway to provide energy for cells via the TCA cycle. creative-proteomics.com Lysine degradation can contribute carbon to the TCA cycle, acting as an anaplerotic reaction, which helps to replenish intermediates of the cycle. researchgate.net Specifically, lysine is degraded into acetyl-CoA and acetoacetyl-CoA, which can then enter the TCA cycle. libretexts.org In Escherichia coli, a pathway for lysine catabolism to succinate (B1194679) has been identified, linking lysine degradation directly to the TCA cycle. This pathway involves intermediates such as glutarate and L-2-hydroxyglutarate. researchgate.netnih.gov This degradation route is particularly activated in the stationary phase of growth in E. coli, suggesting a role in carbon and energy regeneration. nih.gov
In plants, there is a strong interaction between lysine metabolism and cellular energy metabolism, including the TCA cycle. researchgate.net Studies in Arabidopsis have shown that impaired lysine biosynthesis can impact the levels of various TCA cycle metabolites, revealing a close connection between these pathways. researchgate.net High levels of free lysine in transgenic rice and Arabidopsis have been associated with significant increases in TCA cycle metabolites such as citrate (B86180), succinate, malate, and fumarate, potentially affecting energy metabolism during seed germination and seedling establishment. frontiersin.org
The Pentose Phosphate Pathway (PPP) plays a significant role in providing NADPH, a crucial reducing agent required for this compound biosynthesis. sci-hub.se In organisms like Corynebacterium glutamicum, a major industrial producer of this compound, an efficient NADPH supply is essential, with 4 moles of NADPH required for the synthesis of 1 mole of this compound. sci-hub.se Strategies to enhance this compound production often involve increasing the metabolic flux through the PPP, which is a primary source of NADPH generation. sci-hub.se Overexpression of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase, transketolase, and transaldolase, has been shown to enhance fluxes towards the PPP and significantly improve this compound production in C. glutamicum. sci-hub.se
The interplay between lysine metabolism and the PPP also extends to redox homeostasis. The PPP generates NADPH, which is vital for maintaining the reduced state of the cell and protecting against oxidative stress. spandidos-publications.commdpi.com Research in yeast suggests a connection between lysine harvesting and NADPH-forming reactions, where less NADPH may be required for growth when cells utilize harvested lysine, potentially channeling NADPH into other metabolic processes. researchgate.net Furthermore, studies have indicated that altered lysine metabolism can be associated with changes in the PPP. For instance, depletion of certain proteins like p73 has been linked to altered lysine metabolism and an augmented pentose phosphate pathway. researchgate.net
The connection between lysine metabolism and these central pathways is not unidirectional. For example, intermediates of the TCA cycle, such as α-ketoglutarate, are involved in the saccharopine pathway, a major route for lysine degradation in mammalian tissues. nih.gov
Research findings highlight the complex regulatory networks governing the interplay between lysine metabolism, the TCA cycle, and the PPP. Metabolic flux analysis studies, particularly in microorganisms used for industrial lysine production, have provided detailed insights into how carbon flux is distributed among these pathways under different conditions. nih.govasm.orgpnas.org These analyses reveal the dynamic nature of these interactions and their importance in optimizing metabolic output, such as amino acid production. nih.govasm.org
The interplay between this compound metabolism and central carbon pathways is summarized in the following table, illustrating key connections and their implications:
| Metabolic Pathway Interacted With | Key Connections / Interplay | Biological Significance | Organisms Studied | Source |
| TCA Cycle | Lysine catabolism provides carbon intermediates (e.g., acetyl-CoA, acetoacetyl-CoA, succinate) that enter the TCA cycle. libretexts.orgresearchgate.netnih.gov Anaplerotic role. researchgate.net | Energy production. creative-proteomics.com Carbon and energy regeneration (e.g., in stationary phase E. coli). nih.gov Influences levels of TCA cycle metabolites. researchgate.netfrontiersin.org | Humans, E. coli, Plants (Arabidopsis, Rice), Corynebacterium glutamicum | creative-proteomics.comresearchgate.netlibretexts.orgresearchgate.netnih.govresearchgate.netfrontiersin.org |
| Pentose Phosphate Pathway (PPP) | PPP is a major source of NADPH required for lysine biosynthesis. sci-hub.se Lysine metabolism can influence NADPH availability. researchgate.net | Provides reducing power (NADPH) for anabolic reactions, including lysine synthesis. sci-hub.se Contributes to redox homeostasis and protection against oxidative stress. spandidos-publications.commdpi.com Can be affected by altered lysine metabolism. researchgate.net | Corynebacterium glutamicum, Yeast, Humans, Pseudomonas aeruginosa | sci-hub.sespandidos-publications.commdpi.comresearchgate.netresearchgate.netasm.orgpnas.orgnih.gov |
Detailed research findings, particularly from metabolic flux analysis in Corynebacterium glutamicum, demonstrate the quantitative aspects of this interplay. For example, studies using 13C metabolic flux analysis have shown significant flux through the PPP and the TCA cycle in lysine-producing strains, highlighting their contribution to NADPH supply and carbon metabolism supporting lysine synthesis. asm.org One study showed that in C. glutamicum cultured on sucrose (B13894), there was a relatively high flux of 55.7% through the PPP and a high TCA cycle flux of 78.2% (normalized to hexose (B10828440) uptake). asm.org Isocitrate dehydrogenase, an enzyme in the TCA cycle, was found to significantly contribute to the total NADPH supply. asm.org
Further research continues to elucidate the intricate regulatory mechanisms and the full extent of the metabolic network connections involving this compound. frontiersin.org
Biotechnological Production of L Lysine
Microbial Fermentation Systems
Microbial fermentation has become the dominant method for L-lysine production due to its efficiency and the ability to use renewable raw materials. sci-hub.boxresearchgate.net This process is typically carried out in large-scale bioreactors. sci-hub.box
Primary Producer Organisms (Corynebacterium glutamicum, Escherichia coli)
Corynebacterium glutamicum and Escherichia coli are the most widely used microorganisms for the industrial production of this compound. sci-hub.sesci-hub.boxmdpi.comnih.gov C. glutamicum has been a key strain for amino acid production for over 50 years, since its isolation in 1956. frontiersin.orgresearchgate.netmdpi.comresearchgate.net E. coli has also become a dominant strain due to its rapid growth, well-characterized genetic background, and extensive genetic engineering tools. researchgate.netfrontiersin.org These organisms have been extensively studied and engineered to enhance this compound production efficiency. sci-hub.sefrontiersin.orgnih.gov
Strain Engineering Strategies
Intense research has been directed toward increasing this compound productivity through strain improvement. nih.govsci-hub.box Strain engineering strategies involve modifying the metabolic pathways of producer organisms to enhance this compound synthesis and accumulation. frontiersin.orgnih.gov These strategies include both classical methods and modern genetic and metabolic engineering techniques. sci-hub.sesci-hub.box
Classical strain improvement methods, such as random mutagenesis using physical and chemical mutagens (e.g., UV radiation, X-rays, N-methyl-N′-nitro-N-nitrosoguanidine (NTG)), have historically been effective in developing this compound hyper-producing strains. sci-hub.sefrontiersin.orgnii.ac.jpresearchgate.netcabidigitallibrary.org These methods induce genetic mutations, and subsequent screening identifies mutants with enhanced this compound production capacity. frontiersin.orgcabidigitallibrary.org Early applications successfully yielded industrially valuable mutants, often characterized by properties like homoserine auxotrophy or resistance to lysine (B10760008) analogs such as S-(β-aminoethyl)-L-cysteine (AEC), which indicate desensitization of feedback inhibition on aspartokinase. nii.ac.jpcabidigitallibrary.org
Genetic engineering techniques play an increasingly important role, often combined with mutagenesis breeding to further optimize strain performance. frontiersin.orgnih.gov Gene editing, targeted mutagenesis, overexpression of key enzyme genes, and modification of metabolic pathways allow for precise alterations to enhance lysine production. frontiersin.orgnih.gov For example, targeted mutagenesis of genes like lysC (encoding aspartokinase) and dapA (encoding dihydrodipicolinate synthase) can alleviate feedback inhibition by this compound on its biosynthetic pathway. nih.gov
Systems metabolic engineering integrates systems biology tools (like genomics, transcriptomics, proteomics, and metabolomics) with metabolic engineering techniques to gain a comprehensive understanding of cellular metabolism and guide rational strain design. nih.govresearchgate.netresearchgate.netnih.govmdpi.comfrontiersin.org This approach aims to optimize entire cellular systems for efficient this compound production. nih.govresearchgate.netnii.ac.jp
Multi-omics analyses can reveal key genes, regulatory networks, and metabolic bottlenecks influencing this compound production, providing crucial information for designing more efficient strains. frontiersin.orgnih.govmdpi.comfrontiersin.org Metabolic flux analysis (MFA), for instance, can quantitatively analyze intracellular metabolic fluxes and identify areas for targeted manipulation. researchgate.netfrontiersin.orgresearchgate.net
Enhancing the metabolic flux towards this compound biosynthesis is a key strategy in strain engineering. This involves increasing the supply of precursors and reducing the formation of byproducts. researchgate.net
Increasing the supply of precursors, such as oxaloacetate, is crucial for this compound biosynthesis. researchgate.net Strategies include increasing carbon flux from glycolysis intermediates to oxaloacetate, for instance, by overexpressing the pyruvate (B1213749) carboxylase gene (pyc) or by deregulation or deletion of phosphoenolpyruvate (B93156) carboxylase (ppc) or phosphoenolpyruvate carboxykinase (pck) genes. nii.ac.jpcaister.com Studies have shown that pyruvate carboxylase activity can be a bottleneck for lysine production in C. glutamicum, and increasing its activity can significantly enhance lysine accumulation. caister.com
Eliminating or reducing the synthesis of byproducts that compete for precursors or carbon flux is also vital. This can be achieved by knocking out or downregulating metabolic pathways that compete with lysine synthesis, such as those for other amino acids (e.g., tyrosine, tryptophan, threonine, methionine, valine) or key enzymes involved in lysine degradation. nih.govresearchgate.netnih.gov For example, disrupting genes involved in branched-chain amino acid biosynthesis (ilvN and hom) in C. glutamicum has been shown to improve this compound production. nih.gov Reducing carbon flux into the TCA cycle can also be beneficial as it can lead to elevated accumulation of oxaloacetate, a lysine precursor. frontiersin.orgresearchgate.net Attenuation or deletion of isocitrate dehydrogenase (icd) or succinyl-CoA synthetase (sucCD) can decrease flux into the TCA cycle and increase this compound production. sci-hub.sefrontiersin.orgresearchgate.netasm.org
This compound biosynthesis is an NADPH-intensive pathway, requiring 4 moles of NADPH for the synthesis of 1 mole of this compound from glucose in C. glutamicum. sci-hub.semdpi.comfrontiersin.orgasm.orgresearchgate.net Therefore, ensuring a sufficient supply of NADPH is a critical factor for efficient this compound production. sci-hub.seasm.orgmdpi.com
Strategies for increasing NADPH availability include increasing the metabolic flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a major source of NADPH regeneration. sci-hub.semdpi.com Overexpression of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), can increase NADPH levels. sci-hub.seresearchgate.netoup.com Mutations in gnd that reduce feedback inhibition can also increase carbon flux through the PPP and enhance lysine production. oup.com
Reengineering metabolic pathways to generate NADPH is another approach. This can involve replacing NAD-dependent enzymes with NADP-dependent counterparts. sci-hub.semdpi.comresearchgate.net For instance, replacing the endogenous NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GapA) with a nonphosphorylating NADP-dependent glyceraldehyde 3-phosphate dehydrogenase (GapN) from Streptococcus mutans in C. glutamicum has been shown to increase the NADPH/NADP+ ratio and enhance this compound production. sci-hub.seasm.org Similarly, modifying the cofactor specificity of E. coli GAPDH from NAD+ to NADP+ can improve NADPH generation and increase this compound accumulation. mdpi.com
Other strategies include optimizing the NADPH/NADH ratio by modulating cellular cofactor regeneration systems, introducing or overexpressing NADH oxidase to reduce NADH accumulation, and knocking out or downregulating metabolic pathways that competitively consume NADPH, such as fatty acid synthesis in E. coli. nih.govacs.org
Table 1: Examples of Strain Engineering Strategies and their Impact on this compound Production
| Strategy | Organism | Target Gene/Pathway | Observed Impact on this compound Production | Source |
| Replacement of NAD-GAPDH with NADP-GAPDH | C. glutamicum | gapA replaced with gapN (Streptococcus mutans) | Increased NADPH/NADP+ ratio, up to 1.4-fold higher this compound titer (120 g/L) | sci-hub.seasm.org |
| Overexpression of Pyruvate Carboxylase | C. glutamicum | pyc | Approximately 50% higher lysine accumulation | caister.com |
| Attenuation/Deletion of Isocitrate Dehydrogenase | C. glutamicum | icd | >40% improved lysine production asm.org, increased this compound production researchgate.net | frontiersin.orgresearchgate.netasm.org |
| Deletion of Succinyl-CoA Synthetase | C. glutamicum | sucCD | 60% increase in this compound titer | sci-hub.se |
| Overexpression of Lysine Exporter | C. glutamicum | lysE | Increased this compound production | researchgate.net |
| Targeted Mutagenesis/Overexpression of Feedback-Resistant Enzymes | E. coli/C. glutamicum | lysC, dapA (Aspartokinase, Dihydrodipicolinate synthase) | Alleviation of feedback inhibition, enhanced synthesis efficiency | nih.gov |
| Knockout of Competing Pathways | E. coli/C. glutamicum | Pathways for tyrosine, tryptophan, threonine, methionine, valine synthesis, lysine degradation | Reduced byproducts, increased carbon flux to lysine | nih.govresearchgate.netnih.gov |
| Overexpression of PPP Enzymes | C. glutamicum | zwf, gnd (Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase) | Increased NADPH levels | sci-hub.seresearchgate.netoup.com |
| Modification of E. coli GAPDH Cofactor Specificity | E. coli | gapA (mutations at positions 34, 188, 189) | Increased extracellular accumulation of this compound (up to 3.0-times on xylose) | mdpi.com |
| Overexpression of E. colipntAB (NAD(P) transhydrogenase) | E. coli | pntAB | Increased NADPH | acs.org |
| Knockout of C. glutamicumCgl2680 (negative regulator of NADPH) | C. glutamicum | Cgl2680 | Increased intracellular NADPH level and NADPH/NADP+ ratio | researchgate.net |
Table 2: Selected Examples of High this compound Production Titers and Yields
| Organism | Strain | Fermentation Type | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Source |
| C. glutamicum | Engineered strain (GapN expression) | Fed-batch | 120 | N/A | N/A | sci-hub.seasm.org |
| C. glutamicum | Engineered strain (cofactor swapping) | Fed-batch | 121.4 | 0.46 | 2.02 | sci-hub.se |
| C. glutamicum | ZL-92 (non-PTSGlc modification) | Fed-batch | 201.6 | 0.65 | 5.04 | sci-hub.se |
| E. coli | MU-1 (adaptive laboratory evolution) | Fed-batch | 155.0 | 0.59 | 2.58 | sci-hub.se |
| C. glutamicum | Genetically defined strain (systems metabolic engineering) | Fed-batch | 120 | 0.55 | 4.0 | researchgate.netresearchgate.net |
| C. glutamicum | Lys9 (engineered for byproduct minimization) | Fed-batch | 96.8 (Lysine-HCl) | 0.422 (mol/mol glucose) | 2.69 | researchgate.net |
| E. coli | XC4 (engineered substrate utilization) | 5 L fermenter | 188.00 | 0.6944 | 5.22 | nih.gov |
| E. coli | Engineered strain (substrate utilization) | 5 L fermenter | 204.00 | 0.7232 | 5.67 | nih.gov |
Systems Metabolic Engineering Approaches
Transport Engineering (Lysine Exporters, e.g., LysE)
Transport engineering plays a significant role in improving this compound production by facilitating the efficient export of synthesized lysine from the cell, thus preventing intracellular accumulation that can inhibit biosynthesis nih.govresearchgate.net. The LysE transporter is a well-characterized exporter in Corynebacterium glutamicum responsible for the secretion of basic amino acids, including this compound and L-arginine researchgate.netsci-hub.se. Overexpression of the lysE gene has been shown to enhance this compound production by increasing the export rate researchgate.netresearchgate.netsci-hub.se. However, deleting lysE can sometimes decrease growth rate if the lysine biosynthesis pathway becomes clogged due to intracellular accumulation researchgate.net. Engineering LysE for higher substrate specificity for this compound can be crucial for achieving high production titers researchgate.net. Heterologous expression of a lysine transporter was found to be necessary in Synechococcus sp. strain PCC 7002 to excrete lysine and avoid detrimental intracellular buildup nih.gov.
Overexpression of Rate-Limiting Enzyme Genes
Overexpression of genes encoding rate-limiting enzymes in the this compound biosynthesis pathway is a common strategy to increase metabolic flux towards lysine production frontiersin.orgnih.govsci-hub.box. Aspartokinase (Ask) and dihydrodipicolinate synthase (DapA) are considered crucial regulatory enzymes in this pathway frontiersin.orgnih.govresearchgate.net. Overexpression of lysC, encoding aspartokinase, and dapA can significantly accelerate lysine synthesis frontiersin.orgnih.gov. Additionally, overexpressing genes such as dapB, dapD, and lysA can further enhance the efficiency of lysine synthesis nih.gov. For example, overexpressing key enzymes in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase, 1,6-bisphosphatase, transketolase, and transaldolase, has resulted in enhanced carbon flux towards this compound and significantly improved production sci-hub.se.
Relief of Feedback Inhibition
This compound biosynthesis is subject to feedback inhibition by the end product, this compound, which regulates the activity of key enzymes, particularly aspartokinase frontiersin.orgnih.govresearchgate.net. Alleviating this feedback inhibition is a critical strategy for increasing this compound accumulation frontiersin.orgnih.gov. This can be achieved by constructing feedback-resistant mutant enzymes frontiersin.orgnih.govgoogle.com. For instance, targeted mutagenesis of the lysC gene (encoding aspartokinase) and the dapA gene (encoding dihydrodipicolinate synthase) can relieve feedback inhibition by this compound on its biosynthetic pathway frontiersin.org. Using lysine analogues like S-(β-aminoethyl)-L-cysteine (AEC) can help select for resistant mutants that overproduce lysine thesciencepublishers.com. Studies have shown that mutating aspartokinase (Ask) to eliminate feedback inhibition by this compound and L-threonine can increase ε-PL biosynthesis, which requires this compound as a precursor researchgate.net.
Omics-Guided Metabolic Engineering (Transcriptomics, Proteomics)
Omics technologies, including transcriptomics and proteomics, are powerful tools for gaining a comprehensive understanding of the cellular processes involved in this compound production and guiding metabolic engineering efforts oup.comnih.govnih.gov. By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in high-producing strains compared to wild-type strains, researchers can identify key genes and pathways that limit production nih.govnih.gov. Integrative analysis of transcriptomics and metabolomics data has revealed the essential roles of various enzymes in this compound biosynthesis and related pathways, such as isocitrate lyase, succinate (B1194679) dehydrogenase, and diaminopimelate dehydrogenase nih.govresearchgate.net. This information can then be used to rationally design metabolic engineering strategies, such as overexpressing upregulated genes or downregulating genes in competing pathways, to enhance this compound production nih.govresearchgate.net. Omics-guided approaches have led to the construction of strains with significantly improved this compound production rates nih.govresearchgate.net.
Fermentation Process Optimization
Optimizing the fermentation process is crucial for maximizing this compound production by providing optimal conditions for microbial growth and metabolic activity frontiersin.orgresearchgate.net. This involves carefully controlling various parameters throughout the fermentation run frontiersin.orgresearchgate.net.
Culture Medium Design
The composition of the culture medium has a significant impact on this compound yield frontiersin.orgresearchgate.net. Optimizing the concentrations and ratios of carbon sources, nitrogen sources, trace elements, and vitamins is essential for supporting robust cell growth and efficient lysine biosynthesis frontiersin.orgresearchgate.netscialert.net. Glucose is a common carbon source, and its initial concentration and feeding strategy in fed-batch fermentation significantly influence production researchgate.net. Nitrogen sources, such as ammonium (B1175870) sulfate (B86663), are critical for amino acid synthesis researchgate.nettext2fa.ir. The inclusion of other components like calcium carbonate, bactocasamino acid, thiamine (B1217682) hydrochloride, D-biotin, potassium dihydrogen phosphate, magnesium sulfate heptahydrate, ferrous sulfate heptahydrate, and manganese chloride tetrahydrate in specific concentrations has been shown to improve this compound production scialert.net. Utilizing inexpensive alternative nitrogen sources like fish silage has also been explored and shown to increase this compound production text2fa.ir.
Optimized Culture Medium Composition Example scialert.net:
| Component | Concentration (per 100 ml distilled water) |
| Glucose | 10 g |
| Ammonium sulfate | 2.5 g |
| Calcium carbonate | 2.0 g |
| Bactocasamino acid | 0.5 g |
| Thiamine hydrochloride | 20 µg |
| D-biotin | 5 µg |
| Potassium dihydrogen phosphate | 0.1 g |
| Magnesium sulfate heptahydrate | 0.05 g |
| Ferrous sulfate heptahydrate | 0.2 mg |
| Manganese chloride tetrahydrate | 0.2 mg |
Fermentation parameters such as temperature, pH, and dissolved oxygen levels also require careful control frontiersin.orgresearchgate.net. For E. coli, a temperature around 37°C is typically optimal for growth and lysine yield, although dynamic temperature regulation during fermentation can further enhance efficiency frontiersin.org. Maintaining an optimal pH, often around 6.5-7.5 for C. glutamicum, is also critical for maximum production thesciencepublishers.comresearchgate.net.
Fermentation Parameters
Optimal fermentation parameters are critical for maximizing this compound yield and productivity. Key parameters include temperature, pH, dissolved oxygen levels, aeration, agitation, and the concentration of carbon and nitrogen sources. frontiersin.orgunesa.ac.idbiologynotes.injetir.org
Studies have investigated the impact of varying these parameters on this compound production. For instance, an optimal temperature range for lysine production is typically between 30-40°C, with specific studies indicating 30°C as appropriate for Corynebacterium glutamicum. biologynotes.inscialert.netresearchgate.net The optimum pH is generally around 7.2 to 7.5. biologynotes.inscialert.netnih.gov Dissolved oxygen plays a crucial role, as E. coli is an aerobic microorganism, and adequate oxygen supply promotes efficient carbon source metabolism and cell growth. frontiersin.org However, excessive oxygen can induce oxidative stress, while insufficient oxygen can lead to byproduct accumulation. frontiersin.org Agitation and aeration rates influence oxygen transfer and nutrient distribution within the fermentation broth. unesa.ac.idbiologynotes.in Optimized agitation rates have been determined for specific strains and fermentation scales. jetir.orgnih.gov
Research findings highlight the importance of these parameters:
| Parameter | Optimal Range/Value (Example for C. glutamicum) | Effect on Production | Source(s) |
| Temperature | 30-40°C (specifically 30°C) | Influences cell growth and product accumulation. Dynamic regulation can enhance yield. | frontiersin.orgbiologynotes.inscialert.net |
| pH | 7.2-7.5 | Affects metabolic activity and reduces byproduct formation. | frontiersin.orgbiologynotes.inscialert.net |
| Dissolved Oxygen | Adequate supply (avoiding excess or deficiency) | Promotes efficient metabolism; impacts cell growth and yield. | frontiersin.org |
| Agitation Rate | Varies by strain and scale (e.g., 300 rpm) | Affects oxygen transfer and nutrient availability. | jetir.orgnih.gov |
| Aeration Rate | Varies by strain and scale (e.g., 1.0-1.5 vvm) | Provides necessary oxygen for aerobic respiration. | nih.govecust.edu.cn |
| Fermentation Time | Varies (e.g., 72-96 hours) | Duration of the production phase. | nih.govufu.br |
Process Control
Effective process control is essential for maintaining optimal fermentation conditions and maximizing this compound production. This involves real-time monitoring and dynamic adjustment of various parameters. frontiersin.org Intelligent fermentation systems utilizing sensors and automated control technologies are increasingly employed for this purpose. frontiersin.org
Control strategies often focus on maintaining stable pH, temperature, and dissolved oxygen levels. frontiersin.orgnih.gov For instance, pH can be automatically regulated using acidic or alkaline solutions. ecust.edu.cn Monitoring the increase in pH or dissolved oxygen can be used to control the feeding rate of the carbon source in fed-batch or continuous cultures. google.com This helps maintain a low substrate level, which can improve productivity and yield. google.com Computer control systems have been used in fermentation processes since the 1960s, initially for modeling and later for controlling parameters like temperature and pH. slideshare.net
Substrate Utilization and Expansion (e.g., Glucose, Sucrose (B13894), Mannitol (B672), Xylose)
Microbial fermentation for this compound production primarily utilizes carbohydrate-based media. biologynotes.in Conventional carbon sources include glucose, sucrose, and fructose (B13574). ufu.brsci-hub.seoup.comfrontiersin.org Glucose is often found to be a preferred carbon source for strains like C. glutamicum. sci-hub.seresearchgate.net
Research has explored the utilization of various carbon sources and strategies to enhance their uptake and conversion:
Glucose: Glucose is a widely used and effective carbon source. ufu.broup.comresearchgate.net Studies have investigated optimal glucose concentrations for maximum this compound production. jetir.orgresearchgate.netresearchgate.net Strategies to improve glucose utilization include modifying glucose uptake systems, such as increasing the participation of non-glucose-specific phosphotransferase systems (non-PTSGlc). sci-hub.se Establishing PTS-independent glucose uptake pathways can also elevate the supply of phosphoenolpyruvate (PEP), a precursor for this compound synthesis. asm.org
Sucrose: Sucrose is another important carbon source, particularly in regions where molasses (containing sucrose, glucose, and fructose) is used as a raw material. biologynotes.inufu.broup.comfrontiersin.org While utilized by C. glutamicum, the kinetics and stoichiometry of lysine production on sucrose can differ from glucose. oup.com
Fructose: Fructose, also present in molasses, is utilized, but often results in lower this compound yields compared to glucose. oup.comfrontiersin.orgresearchgate.net This may be due to differences in metabolic pathways and lower activity of the pentose phosphate pathway. ufu.broup.com Metabolic engineering approaches, such as the overexpression of fructose 1,6-bisphosphatase and fructokinase, have been employed to optimize this compound production from molasses containing fructose. frontiersin.org
Mannitol: Mannitol, a sugar alcohol found in seaweed, is being explored as an alternative carbon source for this compound production, representing a potential third-generation feedstock. uni-saarland.de Engineered C. glutamicum strains have been developed to utilize mannitol for lysine synthesis. uni-saarland.de
Xylose: Xylose, a pentose sugar found in lignocellulosic biomass, is another potential alternative carbon source. sci-hub.senih.gov Engineered C. glutamicum strains expressing xylose utilization enzymes can produce this compound from xylose. nih.gov
The efficiency of substrate utilization can be limited, and strategies to improve substrate uptake efficiency are being explored. sci-hub.se
Here's a summary of this compound production with different carbon sources:
| Carbon Source | Microorganism (Example) | Notes | Source(s) |
| Glucose | C. glutamicum, E. coli | Preferred source; higher yields often observed. | ufu.brsci-hub.seresearchgate.net |
| Sucrose | C. glutamicum, E. coli | Utilized, but yield may be lower than glucose. | ufu.broup.comresearchgate.net |
| Fructose | C. glutamicum, E. coli | Utilized, often with lower yields compared to glucose and sucrose. | ufu.broup.comresearchgate.net |
| Mannitol | C. glutamicum | Explored as an alternative feedstock from seaweed. | uni-saarland.de |
| Xylose | C. glutamicum | Explored as an alternative feedstock from lignocellulose. | sci-hub.senih.gov |
Enzymatic Biotransformation for this compound Derivatization
Enzymatic biotransformation offers a promising approach for the derivatization of this compound to produce various value-added chemicals. sci-hub.seresearchgate.net this compound contains reactive functional groups (α-amino, ω-amino, and α-carboxyl) that can be acted upon by enzymes to generate derivatives like cadaverine (B124047), glutarate, and D-lysine. sci-hub.seresearchgate.net
Enzymes can catalyze specific reactions on this compound, such as isomerization of the α-amino group or decarboxylation of the α-carboxyl group. sci-hub.seresearchgate.net For instance, lysine decarboxylases (LDCs) catalyze the conversion of this compound to cadaverine. researchgate.net This biotransformation has gained attention, particularly given the established this compound production processes and the potential for utilizing surplus lysine. researchgate.net
Enzymatic cascade reactions can also be employed to synthesize chiral amino alcohols from this compound. jove.com This process can involve enzymes like dioxygenases for regio- and diastereoselective oxidation and decarboxylases for cleaving the carboxylic acid moiety. jove.com The compatibility of biocatalysts allows for the assembly of enzymes from different sources in one-pot reactions, potentially eliminating the need for intermediate separation. sci-hub.seresearchgate.net
Enzymatic methods are also used in analytical techniques for this compound detection, relying on enzymes like this compound specific decarboxylase/oxidase. researchgate.net
Downstream Processing and Purification Methodologies
Following fermentation, downstream processing is necessary to recover and purify this compound from the fermentation broth. biologynotes.in This typically involves a series of steps to separate the product from microbial cells, media components, and byproducts. nih.govbiologynotes.in
Common downstream processing methodologies include:
Cell Separation: The fermentation broth, containing microbial cells and the dissolved this compound, is typically subjected to processes like ultrafiltration or centrifugation to remove cell debris and suspended solids. nih.govunesa.ac.idbiologynotes.inslideshare.net
Purification: this compound is often purified using ion-exchange chromatography. nih.govbiologynotes.inslideshare.netgoogle.com this compound is selectively adsorbed onto ion-exchange resins and then eluted using suitable solutions, such as aqueous ammonia. biologynotes.in
Concentration and Crystallization: The eluted this compound solution is concentrated, often through evaporation, and then crystallized to obtain solid this compound. nih.govunesa.ac.idslideshare.netvaisala.com Refractometers can be used to accurately control the evaporation process. vaisala.com
Drying: The crystallized this compound is dried to produce a powder. nih.govunesa.ac.idslideshare.net
The final purified this compound product is typically sold as a powder, often in the form of this compound monohydrochloride with high purity. nih.govjetir.org Alternatively, spray-dried pellets or the liquid fermentation broth can be used directly as animal feed supplements. nih.gov
Enzymology of L Lysine Metabolism
Structural Biology of Key L-Lysine Metabolizing Enzymes
The function of enzymes involved in this compound metabolism is intrinsically linked to their three-dimensional structures. Understanding the secondary, tertiary, and in some cases, quaternary structures, as well as the architecture and dynamics of their active sites, provides insights into their catalytic mechanisms and regulatory properties.
Secondary and Tertiary Structures
Key enzymes in this compound biosynthesis exhibit diverse secondary and tertiary structures. For instance, dihydrodipicolinate synthase (DHDPS), a crucial enzyme in the DAP pathway, often forms a homotetramer. wikipedia.orgplos.org Each monomer of DHDPS typically comprises two domains: an 8-fold α/β-barrel and a C-terminal α-helical domain. wikipedia.org This fold resembles that of N-acetylneuraminate lyase. wikipedia.org Similarly, the enzyme LysX, involved in the AAA pathway in Thermus thermophilus, is composed of three alpha+beta domains, each containing a four to five-stranded beta-sheet core flanked by alpha-helices. nih.gov The C-terminal and central domains of LysX form an ATP-grasp fold, important for ATP binding. nih.gov Saccharopine reductase, an enzyme in the fungal AAA pathway, is a homodimer with each subunit consisting of three domains. nih.gov One of these domains contains a variant of the Rossmann fold, which is involved in binding NADPH. nih.gov
The arrangement of multiple polypeptide chains into a functional protein complex constitutes the quaternary structure. libretexts.org DHDPS typically functions as a homotetramer, often described as a "dimer of tight dimers". plos.org Dihydrodipicolinate reductase (DHDPR), another enzyme in the DAP pathway, is also known to exist as a homotetramer in bacteria. plos.org However, DHDPR from Arabidopsis thaliana has been shown to exist as a dimer in solution. plos.org Diaminopimelate decarboxylase (DAPDC), the final enzyme in the DAP pathway, can exist as monomers, dimers, and tetramers in crystal structures, although its active oligomeric form has been a subject of study. researchgate.net
Active Site Architecture and Conformational Dynamics
The active site of an enzyme is the region where substrate binding and catalysis occur. Its architecture, defined by the arrangement of specific amino acid residues, is critical for substrate specificity and catalytic efficiency. Conformational dynamics, or the movement and flexibility of the enzyme structure, can play a significant role in substrate binding, catalysis, and regulation.
In DHDPS, the active site is typically located within the (β/α)8-barrel domain of each monomer. wikipedia.orgplos.orgacs.org A key active site residue is a lysine (B10760008) residue (e.g., Lys161 in E. coli DHDPS) that forms a Schiff base with the pyruvate (B1213749) substrate during the catalytic cycle. wikipedia.orgacs.orgebi.ac.uk Access to the active site can be via channels on the C-terminal side of the barrel. wikipedia.org The allosteric lysine binding site in plant DHDPS is located in a cleft at the tight-dimer interface. plos.org Studies on DHDPS from Campylobacter jejuni suggest that allosteric inhibitors like bislysine may exert their effect by altering protein flexibility rather than inducing large conformational changes, increasing the rigidity of active site regions to prevent substrate binding. usask.ca
Conformational changes are also important in other lysine metabolizing enzymes. Enzymes like lysine 5,6-aminomutase and lysine 2,3-aminomutase, involved in lysine catabolism, undergo transitions between open and closed states to bring substrates and cofactors together for radical-mediated transformations. consensus.app LysX, from Thermus thermophilus, has flexible loop regions that are expected to be important for substrate binding and protection. nih.gov In diaminopimelate epimerase (DapF), a catalytic cysteine dyad is involved in the epimerization reaction, and reversible disulfide bond formation between these cysteines can regulate the enzyme's function via a redox-switch mechanism. researchgate.net
Catalytic Mechanisms of this compound Biosynthetic Enzymes
The enzymes of the this compound biosynthetic pathways employ diverse catalytic mechanisms to transform substrates into the final product, lysine. These mechanisms often involve specific amino acid residues, cofactors, and reaction intermediates.
In the DAP pathway, DHDPS catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate. wikipedia.orgacs.orgwikipedia.org This reaction proceeds via a ping-pong mechanism. wikipedia.orgacs.org Pyruvate binds to an active-site lysine residue, forming a Schiff base. wikipedia.orgacs.orgebi.ac.uk This is followed by the addition of L-aspartate-β-semialdehyde and cyclization to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). wikipedia.orgacs.orgebi.ac.uk A strained peptide carbonyl in the active site is thought to polarize the pyruvate substrate, enhancing reactivity. ebi.ac.uk
Dihydrodipicolinate reductase (DHDPR) catalyzes the NAD(P)H-dependent reduction of dihydrodipicolinate (DHDP) to tetrahydrodipicolinate (THDP). plos.orgwikipedia.orgnih.govnih.gov The kinetic mechanism of E. coli DHDPR is ordered, with the reduced nucleotide binding before DHDP. nih.gov The reaction involves the stereospecific transfer of a hydride ion from the reduced nucleotide to the β carbon of the unsaturated imine, followed by protonation to yield THDP. nih.gov
Diaminopimelate decarboxylase (DAPDC) catalyzes the final, irreversible step in the DAP pathway, the decarboxylation of meso-diaminopimelate to this compound. wikipedia.org
In the AAA pathway, homocitrate synthase (HCS) catalyzes the first committed step, the condensation of α-ketoglutarate and acetyl-CoA. wikipedia.orgtandfonline.comnih.gov Other enzymes in this pathway include α-aminoadipate aminotransferase (AAA-AT), which transfers an amino group from glutamate (B1630785) to α-ketoadipate, and enzymes involved in the conversion of α-aminoadipate to lysine, which can involve an amino-group carrier protein (LysW) in some organisms like Thermus thermophilus. tandfonline.comnih.gov LysX in T. thermophilus is believed to catalyze the acylation of α-aminoadipate, and its structure suggests it is an ATP-utilizing enzyme. nih.gov
Enzyme Kinetics and Regulation
The activity of enzymes in this compound metabolism is subject to kinetic control and various regulatory mechanisms, ensuring that lysine is produced as needed and preventing overaccumulation.
A primary mode of regulation in this compound biosynthesis is feedback inhibition, where the end product, this compound, inhibits the activity of one or more enzymes early in the pathway. In the DAP pathway of plants and many bacteria, DHDPS is a key regulatory enzyme that is sensitive to feedback inhibition by lysine. plos.orgwikipedia.orgnih.gov Lysine binds to an allosteric site on DHDPS, distinct from the active site. plos.orgusask.canih.gov While the precise allosteric mechanism can vary between organisms, binding of lysine can induce conformational changes or alter protein dynamics that affect substrate binding or catalysis. plos.orgusask.ca For example, binding of lysine to Campylobacter jejuni DHDPS increases the rigidity of active site regions. usask.ca In Arabidopsis thaliana DHDPS, lysine binding does not cause large structural changes but may affect protein dynamics. plos.org
Aspartate kinase (AK), which catalyzes the first step in the aspartate-derived amino acid biosynthesis pathway (leading to lysine, threonine, methionine, and isoleucine), is also subject to feedback inhibition. wikipedia.orgnih.govoup.com In E. coli, aspartokinase III (AKIII) is specifically inhibited and repressed by lysine. oup.com Mutations in the regulatory domain of aspartate kinase can lead to lysine-insensitive enzymes, which is a strategy used in the industrial overproduction of lysine. tandfonline.comnih.gov
In the AAA pathway, homocitrate synthase (HCS) is the primary target of feedback inhibition by this compound. tandfonline.comnih.gov Lysine acts as a competitive inhibitor of α-ketoglutarate binding at the active site of HCS. nih.gov
Enzyme kinetics studies provide quantitative data on enzyme activity, substrate affinity (KM), and catalytic rate (kcat or Vmax). For example, kinetic parameters have been determined for Arabidopsis thaliana DHDPS2, showing KM values for (S)-aspartate-β-semialdehyde and pyruvate, and a kcat value. plos.org Kinetic studies of Thermotoga maritima DHDPR revealed that high concentrations of its substrate, DHDP, and also NADH can act as inhibitors, suggesting an additional layer of regulation. nih.gov The kinetic mechanism of E. coli DHDPR is ordered, with nucleotide binding preceding substrate binding. plos.orgnih.gov
Transcriptional regulation also plays a role in controlling lysine biosynthesis, with the expression of genes encoding biosynthetic enzymes being regulated in response to lysine levels. tandfonline.comnih.gov
Rational Design and Discovery of Enzyme Inhibitors
Targeting enzymes in the this compound biosynthetic pathway offers a promising strategy for developing antimicrobial agents and herbicides because this pathway is essential in bacteria and plants but absent in humans. Rational design and high-throughput screening approaches are employed to discover potent and specific enzyme inhibitors. nih.govbristol.ac.ukeolss.netnih.gov
Targeting this compound Biosynthetic Pathway Enzymes (e.g., for Herbicide Development)
The absence of the DAP pathway in mammals makes its enzymes attractive targets for the development of novel antibiotics. nih.goveolss.net Similarly, because animals obtain lysine from their diet and lack the plant/bacterial biosynthetic pathways, inhibiting these enzymes in plants represents a strategy for herbicide development. nih.govpublish.csiro.aunih.gov
DHDPS, catalyzing the first committed step of the DAP pathway, is a prime target for herbicide development. researchgate.netnih.gov Inhibitors targeting DHDPS have been identified through high-throughput screening. researchgate.netnih.govpublish.csiro.au Some inhibitors bind to the allosteric lysine-binding site, while others have been found to bind to novel, unexplored pockets within the enzyme that are conserved across plant species. researchgate.netnih.govnih.gov These inhibitors have shown herbicidal activity against model plants like Arabidopsis thaliana and economically significant weeds. researchgate.netnih.govnih.gov
Other enzymes in the DAP pathway, such as DHDPR and diaminopimelate aminotransferase (DAP-AT), are also being explored as targets for inhibitors. researchgate.netbristol.ac.ukpublish.csiro.aupublish.csiro.au Inhibitors of bacterial DHDPR have been identified, and some show herbicidal activity against plants without exhibiting toxicity to human cell lines. researchgate.net Rational design approaches, including the synthesis of substrate analogues, are used to develop inhibitors for enzymes like DAP-AT. bristol.ac.uk
The development of inhibitors targeting lysine biosynthetic enzymes is an active area of research aimed at addressing issues like antibiotic resistance and the need for new herbicides with novel modes of action. researchgate.neteolss.netnih.govnih.gov
High Throughput Screening for Inhibitor Identification
High-throughput screening (HTS) plays a significant role in the identification of potential inhibitors targeting enzymes involved in this compound metabolism. This approach allows for the rapid assessment of large libraries of compounds against a specific enzymatic target, accelerating the drug discovery process. Enzymes within the this compound biosynthetic pathway, particularly in bacteria and fungi, are attractive targets for the development of new antimicrobial agents and herbicides because this pathway is essential for these organisms but absent in humans and animals. nih.govresearchgate.netpublish.csiro.auluc.edu
The application of HTS in this area, however, has been noted as somewhat limited in both the number of screens conducted and the extent of their success when considering the bacterial lysine biosynthetic pathway as a whole. nih.govresearchgate.net Despite this, targeted HTS efforts have yielded promising results for specific enzymes.
One enzyme that has been the focus of HTS is dihydrodipicolinate synthase (DHDPS), which catalyzes the first committed step in the diaminopimelate (DAP) pathway of lysine biosynthesis. researchgate.netbiorxiv.org For instance, a high-throughput chemical screen of 87,648 compounds was conducted against recombinant Arabidopsis thaliana DHDPS. This screen successfully identified the first class of plant DHDPS inhibitors with micromolar potency. publish.csiro.aubiorxiv.org An analogue of one identified compound, (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), showed improved in vitro anti-DHDPS activity. publish.csiro.au
Another enzyme targeted by HTS is diaminopimelate decarboxylase (DAPDC), which catalyzes the final step of the bacterial and plant lysine biosynthetic pathway. frontiersin.org An HTS assay was developed to screen inhibitors of Brucella melitensis DAPDC. frontiersin.org Screening a library of 1,591 compounds identified 24 compounds that inhibited DAPDC activity. researchgate.net Further evaluation confirmed five primary hits with bactericidal activity against B. melitensis. frontiersin.org This HTS assay for B. melitensis DAPDC demonstrated a Z' factor of 0.72, indicating its suitability for high-throughput screening. frontiersin.org
Homocitrate synthase (HCS), which catalyzes the initial step of this compound biosynthesis in fungi via the alpha-aminoadipate (AAA) pathway, has also been subjected to HTS. nih.govnih.gov A robust fluorescent assay amenable to HTS was developed for Schizosaccharomyces pombe HCS (SpHCS). nih.govnih.gov Using this assay, a diverse library of approximately 41,000 small molecules was screened for inhibitors of SpHCS. nih.govnih.gov Following confirmation and dose-response analysis, over 100 compounds were prioritized for further analysis. nih.gov
In the context of lysine degradation, HTS has been applied to identify inhibitors of lysine-2-oxoglutarate reductase (LOR), a domain of the bifunctional enzyme 2-aminoadipic semialdehyde synthase (AASS). royalsocietypublishing.org AASS catalyzes the initial steps in the lysine degradation pathway in humans and is a potential therapeutic target for metabolic disorders like glutaric aciduria type 1. royalsocietypublishing.org An LOR enzyme assay amenable to HTS was developed and validated in a virtual screen, which identified one compound with modest inhibitory activity (IC50 142 µM). royalsocietypublishing.org
Various assay formats are employed in HTS for enzyme inhibitor discovery, including coupled enzyme-based assays that detect reaction byproducts like formaldehyde (B43269) or the consumption/production of cofactors such as NADH. frontiersin.orgnih.gov Antibody-based assays, including homogeneous (e.g., AlphaScreen, LANCE Ultra) and heterogeneous (e.g., DELFIA) formats, are also used to detect demethylated products. nih.gov The selection of an appropriate assay format is crucial for developing robust and sensitive HTS applications. researchgate.net
Analytical Methodologies for L Lysine Quantification
Chromatographic Techniques
Chromatography remains a cornerstone of L-lysine analysis, offering robust methods for separation and quantification, often coupled with various detection methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound in diverse samples, including animal feeds, pharmaceutical preparations, and biological fluids. nih.govmdpi.comlongdom.org Due to the non-chromogenic nature of lysine (B10760008), derivatization is often required before detection, typically using reagents that introduce a chromophore or fluorophore. mdpi.com Common derivatization agents include ninhydrin (B49086) for visible detection and ortho-phthaldialdehyde (OPA) or dansyl chloride for fluorescence detection. mdpi.comeuropa.eu
HPLC methods for this compound analysis often utilize reversed-phase columns, such as C18 columns. nih.govlongdom.orgresearchgate.netresearchgate.net The mobile phase composition and flow rate are optimized to achieve satisfactory separation of this compound from other amino acids and sample matrix components. nih.govmdpi.com For instance, a method for the simultaneous estimation of this compound hydrochloride and L-carnitine-L-tartrate in pharmaceutical dosage forms employed a C18 column with an isocratic mobile phase of 10 mM potassium dihydrogen phosphate (B84403) adjusted to pH 7.5 with triethylamine, detected at 214 nm. nih.govresearchgate.net This method demonstrated good accuracy with mean recoveries around 100% and low detection and quantitation limits. nih.govresearchgate.net
Another RP-HPLC method for lysine quantification in ruminant nutrition utilized pre-column derivatization with dansyl chloride and fluorescence detection. mdpi.com This method was validated for different matrices, including buffer solutions and rumen inoculum, showing selectivity, accuracy (around 92%), and precision. mdpi.com Detection limits were reported to be lower than 1.24 µM, and quantitation limits lower than 4.14 µM. mdpi.com
Ion exchange chromatography is also frequently coupled with HPLC for amino acid analysis, including this compound. europa.eueuropa.eu This approach separates amino acids based on their charge properties using ion exchange columns, followed by post-column derivatization and detection. europa.eueuropa.eu The EN ISO 17180:2013 method, based on ion-exchange chromatography coupled to visible or fluorescence detection (IEC-VIS/FLD), is a validated method for quantifying free lysine in feed additives and premixtures. europa.eueuropa.eu This method involves extracting free lysine with diluted hydrochloric acid, followed by separation on an ion exchange column and post-column derivatization with ninhydrin or ortho-phthaldialdehyde. europa.eu Performance characteristics for this method include relative standard deviations for repeatability (RSDr) ranging from 0.7 to 1.7% and for reproducibility (RSDR) ranging from 1.5 to 2.5%. europa.eueuropa.eu
Here is a summary of some HPLC method parameters and performance characteristics:
| Method Type | Column Type | Mobile Phase | Detection Method | Detection Wavelength (nm) | Linearity Range | Detection Limit | Quantitation Limit | Accuracy (Recovery) | Precision (RSD) | Sample Matrix | Citation |
| RP-HPLC | C18 | 10 mM KH₂PO₄, pH 7.5 (with TEA) | UV | 214 | 70-130% of working conc. | 1.47 µg/mL | 4.41 µg/mL | ~100% | <1% | Pharmaceutical dosage form (with L-carnitine) | nih.govresearchgate.net |
| RP-HPLC (Dansyl) | Not specified | Optimized gradient (details in source) | Fluorescence | Not specified | Up to 225 µM | <1.24 µM | <4.14 µM | ~92% | Not specified | Li₂CO₃ buffer, Phosphate buffer, Rumen inoculum | mdpi.com |
| IEC-HPLC | Ion Exchange | Diluted HCl extraction, Sodium citrate (B86180) buffer | VIS/FLD | 440/570 (VIS), 330/460 (FLD) | Not specified | 0.04 g/kg (free lysine) | 0.3 g/kg (total lysine) | Not specified | 0.7-2.8% (RSDr), 1.5-6.7% (RSDR) | Feed additive, Premixtures, Feedingstuffs, Water | europa.eu |
| RP-HPLC | C8 | Phosphate buffer: Acetonitrile (90:10) | UV | 210 | Not specified | Not specified | Not specified | Not specified | Not specified | Multivitamin oral suspension | researchgate.net |
| RP-HPLC | BDS Hypersil C18 | Phosphate buffer (A), Water:Acetonitrile:Methanol (20:20:60 v/v/v) (B) | UV | Not specified | Not specified | Not specified | Not specified | Not specified | 0.085 (CV) | Peas | longdom.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS offer highly sensitive and selective methods for this compound quantification, particularly in complex matrices where interference might be an issue with other detection methods. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS can be used for the simultaneous detection and quantification of this compound and its metabolites without the need for derivatization in some cases. nih.gov For instance, an LC-MS/MS method was developed for the simultaneous analysis of lysine degradation metabolites, including saccharopine, aminoadipic acid, and pipecolic acid, in mouse plasma. nih.gov This method utilized a simple sample preparation and achieved sensitive detection of these compounds. nih.gov
LC-MS is also valuable for analyzing this compound in the context of reaction products, such as those formed during the Maillard reaction. nih.gov HPLC coupled with diode array and electrospray mass spectrometry has been used for rapid screening and tentative identification of compounds in lactose-lysine (B1229242) model systems. nih.gov Furthermore, LC-MS/MS can differentiate between L- and D- enantiomers of amino acids, including lysine, by employing chiral stationary phases. shimadzu.eu
Ion Exchange Chromatography
Ion exchange chromatography (IEC) is a fundamental technique for the separation and purification of amino acids, including this compound, based on their net charge at a specific pH. europa.eugoogle.comnih.govtennessee.edu This method is often used as a sample preparation or "cleanup" step before analysis by other techniques like HPLC. nih.gov Weakly acidic cation exchange resins are commonly employed to isolate basic amino acids like lysine from neutral and acidic amino acids in complex biological samples. nih.gov
In the context of this compound production and recovery, ion exchange chromatography plays a significant role. This compound can be recovered from fermentation broths using ion exchange resins. google.com The process typically involves contacting the lysine-containing solution with the resin, followed by elution using a suitable elutant, such as ammonium (B1175870) hydroxide (B78521) solution. google.com This allows for the separation and concentration of purified this compound. google.com Studies have shown high recovery rates (greater than 95%) and the ability to concentrate samples using this technique. nih.gov
Biosensor Development and Applications
Biosensors offer an alternative approach to this compound quantification, providing rapid, sensitive, and often highly specific detection by utilizing biological recognition elements. nih.govresearchgate.net
Amperometric Biosensors
Amperometric biosensors measure the current produced or consumed during an enzymatic reaction involving the analyte. For this compound detection, these biosensors commonly utilize enzymes such as this compound α-oxidase (LOx) or lysine dehydrogenase. nih.govnih.govscispace.comtandfonline.comgoogle.com LOx catalyzes the oxidative deamination of this compound, producing hydrogen peroxide, which can be detected electrochemically. nih.govtandfonline.com Lysine dehydrogenase catalyzes the oxidative dehydrogenation of lysine, producing detectable products like ammonia. nih.govgoogle.com
Various amperometric biosensors for this compound have been developed with different electrode materials and enzyme immobilization techniques. Examples include biosensors based on platinum electrodes with immobilized LOx or lysine dehydrogenase. nih.govnih.gov Graphene and polymer composites have also been used to modify electrode surfaces to enhance sensitivity and performance. scispace.com These biosensors can offer low detection limits and good linearity ranges for this compound quantification in various samples, including pharmaceutical and food samples. nih.govnih.govscispace.comtandfonline.com For instance, an amperometric biosensor based on lysine dehydrogenase showed a detection limit of 7 x 10⁻⁸ M and linearity up to 7 x 10⁻⁴ M. nih.gov Another LOx-based amperometric biosensor exhibited a linear range from 0.02 mM up to 2 mM with a detection limit of 4 µM. nih.gov Yeast-based amperometric biosensors, utilizing the change in dissolved oxygen levels due to cellular respiration in the presence of this compound, have also been explored for detecting this compound in food supplements. researchgate.net
Fluorescence-Activated Cell Sorting (FACS) in Strain Selection
Fluorescence-Activated Cell Sorting (FACS) is a powerful tool used in conjunction with biosensors for the high-throughput screening and selection of microbial strains with enhanced this compound production capabilities. frontiersin.orgnih.govmdpi.comresearchgate.net This technique relies on developing biosensors that couple intracellular this compound concentration to the expression of a fluorescent protein. frontiersin.orgnih.govmdpi.com
In this approach, microbial cells are engineered to contain a genetic construct where a fluorescent protein gene is under the control of an this compound-inducible promoter or a regulatory element that responds to this compound levels. frontiersin.orgnih.govmdpi.com As the intracellular concentration of this compound increases, the expression of the fluorescent protein is modulated, leading to a change in cellular fluorescence. frontiersin.orgnih.govmdpi.com FACS allows for the rapid analysis and sorting of individual cells based on their fluorescence intensity. frontiersin.orgmdpi.comacs.org Cells exhibiting high fluorescence, indicative of high intracellular this compound levels, can be selectively sorted and cultured. frontiersin.orgnih.govmdpi.com
This method enables the screening of large mutant libraries or cell populations to identify high-producing strains. frontiersin.orgnih.govmdpi.comresearchgate.net For example, FACS has been used to screen libraries of Escherichia coli mutants, where strains with increased this compound yields were successfully identified based on enhanced green fluorescent protein (EGFP) levels controlled by an this compound-inducible promoter. frontiersin.orgnih.gov This high-throughput screening strategy has proven effective in evolving industrial this compound-producing strains. frontiersin.orgnih.govmdpi.comresearchgate.net
Spectrophotometric Methods (Colorimetric, Fluorometric)
Spectrophotometric methods, encompassing both colorimetric and fluorometric techniques, are widely employed for this compound analysis, often relying on reactions that produce a detectable colored or fluorescent product. researchgate.netnih.govcellbiolabs.com
Colorimetric methods typically involve the reaction of this compound with a chromogenic reagent. The ninhydrin reaction is a classic example, where ninhydrin reacts with primary amino groups, including the α-amino group and the ε-amino group of lysine, to form a colored product ( Ruhemann's purple) that can be measured spectrophotometrically. researchgate.netresearchgate.net Studies have investigated the optimal conditions for the ninhydrin reaction with this compound, including reaction time, temperature, and pH, noting that the reaction is more efficient at specific pH ranges and temperatures. researchgate.netresearchgate.net For instance, the reaction between this compound and ninhydrin in aqueous solution has been found to occur effectively over 50 minutes at approximately 85°C, with optimal color development influenced by pH. researchgate.net Another colorimetric approach involves enzymatic reactions. This compound α-oxidase can catalyze the oxidative deamination of this compound, producing α-keto-ε-aminocaproate, which can then be detected spectrophotometrically through reactions with other reagents like 3-methyl-2-benzothiazolone hydrazone. tandfonline.com Alternatively, the hydrogen peroxide generated by the enzymatic reaction can be coupled with a colorimetric probe in the presence of horseradish peroxidase for detection. tandfonline.comcellbiolabs.com
Fluorometric methods offer increased sensitivity compared to colorimetric techniques and often involve derivatization with a fluorescent reagent. Fluorescamine (B152294) is a reagent that reacts rapidly with primary amino groups to form intensely fluorescent products, and it has been used in enzymatic fluorometric assays for this compound. nih.govcapes.gov.br In one such method, this compound is enzymatically decarboxylated to cadaverine (B124047), which is then extracted and reacted with fluorescamine for fluorometric measurement. nih.govcapes.gov.br Enzymatic reactions involving this compound oxidase can also be coupled with fluorometric probes that react with the produced hydrogen peroxide. cellbiolabs.comcellbiolabs.com These fluorometric assays can achieve low detection limits, such as 1.56 µM lysine. cellbiolabs.comcellbiolabs.comcellbiolabs.com
Research findings highlight the applicability of these methods in various matrices. For example, a colorimetric method based on the reaction of hydrogen peroxide formed by this compound α-oxidase with 4-aminoantipyrine (B1666024) and phenol (B47542) has been shown to be applicable for direct assay of this compound levels in serum samples without extensive pretreatment. tandfonline.com Colorimetric assays utilizing this compound functionalized gold nanoparticles have also been developed for the detection of specific analytes, demonstrating the versatility of this compound in sensing applications that can be monitored spectrophotometrically. frontiersin.org
Table 1 summarizes some characteristics of spectrophotometric methods for this compound quantification:
| Method Type | Principle | Reagents Often Used | Detection Wavelengths (nm) | Sample Types | Sensitivity/Notes |
| Colorimetric | Reaction with chromogenic reagent or enzymatic product | Ninhydrin, 4-aminoantipyrine, Phenol | 420, 500, 570, 470, 478 | Various (e.g., solutions, serum) researchgate.nettandfonline.comgoogle.com | Can be simple and low-cost google.com |
| Fluorometric | Reaction with fluorescent reagent or enzymatic product coupled with probe | Fluorescamine, Fluorometric probes | Excitation: 530-570, Emission: 590-600 cellbiolabs.com | Biological samples, food cellbiolabs.comcellbiolabs.com | Generally higher sensitivity than colorimetric researchgate.netnih.gov |
Voltammetric Methods
Voltammetric methods offer electrochemical approaches for the determination of this compound, often relying on the oxidation or reduction of this compound itself or, more commonly, its derivatives. researchgate.netnih.gov While this compound may not exhibit direct electrochemical activity at some electrodes, its derivatives can be electrochemically active.
Adsorptive voltammetry, particularly using a hanging mercury drop electrode, has been employed for this compound determination after derivatization. tandfonline.comtandfonline.com For instance, derivatization with acetaldehyde (B116499) in a borax-NaOH buffer solution allows the formation of a Schiff's base product that can be adsorbed onto the electrode surface and subsequently reduced, yielding a measurable peak current. tandfonline.comtandfonline.com This method has demonstrated a linear range for lysine concentration and a specific detection limit. tandfonline.comtandfonline.com
Modified electrodes are frequently utilized in voltammetry to enhance the sensitivity and selectivity of this compound detection or to use this compound itself as a modifier for sensing other substances. researchgate.netnih.govrsc.orgmdpi.combohrium.comrsc.org Electropolymerization of this compound on electrode surfaces, such as glassy carbon electrodes, can create a poly(this compound) film that modifies the electrode's electrochemical properties. researchgate.netmdpi.comrsc.orgacs.org This poly(this compound) film can then be used in the detection of other compounds, or the electropolymerization process itself can be studied using techniques like cyclic voltammetry. researchgate.netmdpi.comacs.org Studies have investigated the electrochemical behavior of poly-L-lysine dendrigrafts at the interface between two immiscible electrolyte solutions, showing that sensitivity can increase with the dendrigraft generation. acs.org
Research has explored the electrocatalytic oxidation of this compound at modified electrodes, such as copper nanoparticles-modified carbon paste electrodes. rsc.org These studies provide insights into the electrochemical reaction mechanisms and kinetic parameters, such as catalytic rate constants and diffusion coefficients. rsc.org
Table 2 provides examples of voltammetric applications related to this compound analysis:
| Voltammetric Technique | Electrode Type | Derivatization/Modification | Application/Analyte Detected (if not lysine) | Detection Limit | Reference |
| Adsorptive Voltammetry | Hanging Mercury Drop Electrode | Acetaldehyde derivatization | This compound | 4.0 x 10⁻⁷ mol/L | tandfonline.comtandfonline.com |
| Cyclic Voltammetry | Glassy Carbon Electrode (modified with poly-L-lysine) | Electropolymerization | Study of polymerization, detection of other analytes researchgate.netmdpi.comacs.org | Varies | researchgate.netmdpi.comacs.org |
| Differential Pulse Voltammetry | Modified Electrodes (e.g., poly(this compound)/graphene) | Derivatization (sometimes) | This compound, other electroactive compounds mdpi.combohrium.com | Can be in the µM range mdpi.combohrium.com | mdpi.combohrium.com |
| Amperometry | Copper nanoparticles-modified carbon paste electrode | N/A | This compound, guanine, L-arginine | 8.6 µM (batch), 29.1 µM (flow) rsc.org | rsc.org |
Sample Preparation and Derivatization Considerations
Effective sample preparation and derivatization are often critical steps in the accurate quantification of this compound, particularly when using spectrophotometric and voltammetric methods. researchgate.netnih.gov The specific sample matrix (e.g., feed, serum, biological fluids) dictates the necessary preparation steps to isolate this compound and remove interfering substances. researchgate.netnih.govekt.grtandfonline.com
Common sample preparation techniques include extraction, filtration, and pH adjustment. For instance, this compound can be extracted from samples using diluted hydrochloric acid. europa.eueuropa.eueuropa.eu In some methods, co-extracted macromolecules are precipitated and removed by filtration. europa.eu pH adjustment is frequently required to optimize the conditions for subsequent derivatization reactions or electrochemical analysis. researchgate.net
In voltammetric methods, derivatization may be employed to create an electroactive species from this compound. tandfonline.comtandfonline.com The reaction with acetaldehyde to form a Schiff's base is one such example used in adsorptive voltammetry. tandfonline.comtandfonline.com
Research highlights the importance of optimizing derivatization conditions, including reagent concentration, reaction time, and temperature, to ensure complete and consistent derivatization. researchgate.net The stability of the derivatized product is also a key consideration for reliable quantification. mdpi.com
Sample preparation methods can vary depending on the sample type. For analyzing this compound in formulated syrup, a simple dilution with water has been described. sigmaaldrich.com For feed samples, extraction with diluted hydrochloric acid is a common approach. europa.eueuropa.eueuropa.eu
Table 3 outlines some sample preparation and derivatization aspects:
| Sample Type | Preparation Steps | Derivatization Reagents/Approach | Purpose of Derivatization |
| General (for various analytical methods) | Extraction (e.g., with HCl), Filtration, pH Adjustment researchgate.neteuropa.eueuropa.eueuropa.eu | Ninhydrin, Fluorescamine, Acetaldehyde, Dansyl chloride, o-Phthalaldehyde mdpi.comresearchgate.netresearchgate.netcellbiolabs.comnih.govcapes.gov.brtandfonline.comtandfonline.com | Impart color, fluorescence, or electrochemical activity mdpi.comresearchgate.netnih.gov |
| Serum | May require minimal or no pretreatment for some enzymatic methods tandfonline.com | Enzymatic reactions coupled with probes cellbiolabs.comtandfonline.comcellbiolabs.comcellbiolabs.com | Enable spectrophotometric or fluorometric detection cellbiolabs.comtandfonline.comcellbiolabs.comcellbiolabs.com |
| Feed and Premixes | Extraction with diluted HCl, precipitation of macromolecules, pH adjustment europa.eueuropa.eueuropa.eu | Post-column derivatization (e.g., ninhydrin, o-phthaldialdehyde) in chromatographic methods europa.eueuropa.eueuropa.eu | Detection after separation europa.eueuropa.eueuropa.eu |
L Lysine in Plant Biology
Biosynthesis and Regulation in Higher Plants
In higher plants, Lys is primarily synthesized through the diaminopimelate (DAP) pathway, which is a branch of the aspartate-derived amino acid family, also involved in the synthesis of threonine, methionine, and isoleucine. frontiersin.orgresearchgate.net This pathway is localized in the plastids. frontiersin.org
Role of Specific Enzymes (e.g., DHDPS, L,L-DAP-AT)
The DAP pathway involves several enzymatic steps. Dihydrodipicolinate synthase (DHDPS) catalyzes the initial committed step, a condensation reaction between L-aspartate semialdehyde and pyruvate (B1213749) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). researchgate.netbiorxiv.orgnih.gov DHDPS is considered a key enzyme in Lys biosynthesis and is often duplicated in plant species, including Arabidopsis thaliana. biorxiv.orgnih.gov Both DHDPS proteins in A. thaliana are localized to the chloroplast. biorxiv.orgnih.gov
Following this, dihydrodipicolinate reductase (DHDPR) catalyzes an NAD(P)H-dependent reduction of HTPA to produce 2,3,4,5-tetrahydrodipicolinate (THDP). researchgate.netbiorxiv.orgnih.gov
L,L-diaminopimelate aminotransferase (L,L-DAP-AT), also referred to as diaminopimelate aminotransferase (DAPAT), catalyzes an amino-transfer reaction of THDP with L-glutamate to yield L,L-DAP. frontiersin.orgresearchgate.netbiorxiv.orgnih.gov This enzyme is a novel variant found in lower plants like Physcomitrella patens and higher plants such as A. thaliana, soybean, and spinach, indicating its conservation across diverse plant species. frontiersin.org In A. thaliana, this reaction is reversible. frontiersin.org
Subsequently, L,L-DAP is converted to meso-DAP by diaminopimelate epimerase (DAPEpi). researchgate.netbiorxiv.orgnih.gov The final step involves the irreversible decarboxylation of meso-DAP by diaminopimelate decarboxylase (DAPDC) to produce L-lysine. researchgate.netbiorxiv.orgnih.gov
Lysine (B10760008) itself regulates the flux through this pathway by allosterically inhibiting DHDPS. researchgate.netbiorxiv.orgnih.gov This feedback inhibition mechanism is crucial for controlling Lys synthesis.
Transcriptional and Post-Transcriptional Regulatory Controls
Lysine levels in plants are modulated by both transcriptional and post-transcriptional control during plant development. frontiersin.orgresearchgate.net Complex transcriptional and post-transcriptional controls regulate the genes encoding enzymes involved in Lys metabolism during plant growth and development. annualreviews.orgnih.gov
Studies have shown that the expression patterns of genes encoding enzymes like aspartate kinase (AK) and DHDPS are analyzed to understand the mechanisms of feedback inhibition and regulation. annualreviews.org Expression of bacterial feedback-insensitive DHDPS enzymes in transgenic plants has been an effective approach to elucidate factors regulating Lys biosynthesis. annualreviews.org
Transcriptional regulation contributes to the modulation of expression of the bifunctional LKR/SDH and monofunctional SDH gene products in response to hormonal and metabolic signals. oup.com
Catabolism in Plants and its Regulatory Mechanisms
Lysine catabolism in plants primarily occurs through the saccharopine pathway (SACPATH), which converts Lys into α-aminoadipate. researchgate.netresearchgate.netfrontiersin.org This pathway is largely regulated by the initial enzymes involved. oup.com
Saccharopine Pathway Enzymes (LKR/SDH, AASADH)
The core reactions of the saccharopine pathway involve the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). researchgate.netresearchgate.netfrontiersin.org
The bifunctional LKR/SDH enzyme catalyzes the first two steps. researchgate.netfrontiersin.org The LKR domain condenses this compound with α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor. researchgate.netfrontiersin.org Subsequently, the SDH domain hydrolyzes saccharopine into α-aminoadipate semialdehyde and glutamate (B1630785), using NAD(P)⁺ as cofactors. researchgate.netfrontiersin.org
Following these steps, AASADH oxidizes α-aminoadipate semialdehyde to α-aminoadipate, also using NAD(P)⁺ as cofactors. researchgate.netfrontiersin.org
In Arabidopsis, the AtLKR/SDH gene encodes both the bifunctional LKR/SDH enzyme and a monofunctional SDH. oup.com The regulation of Lys catabolism via SDH is complex, partly because the pH optimum of plant SDH enzymes is significantly higher than the physiological pH of the cytosol where the enzyme is located, potentially making it less efficient in vivo. oup.com
The expression of transcripts encoding bifunctional LKR/SDH, monofunctional SDH, and AASADH can accumulate as Lys concentration increases, leading to an increased metabolic flux from Lys to α-aminoadipate. frontiersin.org
This compound's Roles in Plant Physiology Beyond Protein Synthesis
Beyond its fundamental role in protein synthesis, this compound and its metabolic products are involved in various aspects of plant physiology, including stress responses and development. frontiersin.organnualreviews.orgnih.gov
Stress Response Modulation
Lysine metabolism is implicated in plant stress responses in various forms. nih.gov The saccharopine pathway, the primary route for Lys degradation, has been shown to play a role in both abiotic and biotic stress responses. frontiersin.orgnih.gov
Under conditions of salt and osmotic stress, the expression of LKR/SDH has been observed to increase, leading to enhanced levels of the downstream metabolite pipecolate. nih.gov Pipecolate and proline, both products of the SACPATH metabolic flux, can act as effective osmolytes, helping plants maintain cellular homeostasis under abiotic stress. researchgate.netfrontiersin.org AASADH is also a versatile enzyme whose induction within the SACPATH can help alleviate the toxic effects of aldehydes produced under stressful conditions. researchgate.netfrontiersin.org
Lysine can serve as an alternative respiratory substrate under various stresses, including drought and senescence under extended darkness, contributing to energy generation. nih.gov The remobilization of molecules like Lys is necessary for plants to maintain metabolic homeostasis and supply energy needed for survival under stress. nih.gov Consistent with this, increased levels of Lys and other amino acids have been observed in stress-tolerant wheat, potato, and safflower under salinity and drought stress conditions, along with high expression of LKR/SDH and AASADH genes. frontiersin.org Ectopic expression of AASADH has resulted in the generation of stress-tolerant plants. frontiersin.org
Furthermore, pipecolate, a product of Lys catabolism, is the priming agent for N-hydroxypipecolate (NHP), which is an effector of systemic acquired resistance (SAR), a type of biotic stress response in plants. researchgate.netfrontiersin.org
Studies also suggest a connection between Lys metabolism and the induction of the jasmonate signaling pathway and tryptophan metabolism during stress responses. nih.gov Lysine is also involved in histone modifications, linking it to the epigenome and stress biology in plants. nih.gov
The saccharopine pathway in maize seed development and stress response can differ significantly from that observed in dicot plants. researchgate.net In young maize coleoptiles, LKR/SDH and AASADH transcriptions are induced by abiotic stress, but only the AASADH protein accumulates in stressed tissues, not LKR/SDH. researchgate.net
Here is a table summarizing some of the enzymes and intermediates discussed:
| Compound Name | PubChem CID |
| This compound | 610 |
| L-Aspartate semialdehyde | 138146 |
| Pyruvate | 1060 |
| (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid | 138147 |
| 2,3,4,5-tetrahydrodipicolinate | 138148 |
| L,L-Diaminopimelate | 123410 |
| meso-Diaminopimelate | 74095 |
| α-Ketoglutarate | 683 |
| Saccharopine | 162802 |
| α-Aminoadipate semialdehyde | 138149 |
| α-Aminoadipate | 5807 |
| Glutamate | 6895 |
| Pipecolate | 991 |
| Proline | 145742 |
| N-Hydroxypipecolate | 16090153 |
Enzymes Mentioned:
| Enzyme Name | EC Number | Role in Pathway |
| Dihydrodipicolinate synthase (DHDPS) | EC 4.2.1.52 | Lysine Biosynthesis |
| Dihydrodipicolinate reductase (DHDPR) | EC 1.1.1.20 | Lysine Biosynthesis |
| L,L-Diaminopimelate aminotransferase (L,L-DAP-AT) | EC 2.6.1.83 | Lysine Biosynthesis |
| Diaminopimelate epimerase (DAPEpi) | EC 5.1.1.7 | Lysine Biosynthesis |
| Diaminopimelate decarboxylase (DAPDC) | EC 4.1.1.20 | Lysine Biosynthesis |
| Lysine-ketoglutarate reductase (LKR) | EC 1.5.1.8 | Lysine Catabolism |
| Saccharopine dehydrogenase (SDH) | EC 1.5.1.9 | Lysine Catabolism |
| α-Aminoadipate semialdehyde dehydrogenase (AASADH) | EC 1.2.1.31 | Lysine Catabolism |
| Plant Species | Stress Condition | Lysine Level Change | LKR/SDH Expression Change | AASADH Expression Change | Citation |
| Wheat | Salinity/Drought | Increased | High expression | High expression | frontiersin.org |
| Potato | Salinity/Drought | Increased | - | - | frontiersin.org |
| Safflower | Salinity/Drought | Increased | - | - | frontiersin.org |
| Maize (coleoptiles) | Abiotic Stress | - | Induced at transcript level | Induced at transcript level; Protein accumulates | researchgate.net |
| Maize (endosperm) | Salt Stress | - | Repressed | - | researchgate.net |
Precursor for Glutamate Signaling
In plants, this compound serves as a precursor for glutamate, an amino acid recognized as an important signaling molecule that influences plant growth and responses to the environment. consensus.appnih.gov The conversion of lysine to glutamate is a process needed for signaling in both plants and animals. mdpi.com The catabolism of lysine, primarily through the saccharopine pathway, yields glutamate. researchgate.netnih.govscielo.brannualreviews.org This pathway involves the enzymes lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH), which convert lysine and α-ketoglutarate into saccharopine, and subsequently hydrolyze saccharopine to α-aminoadipic semialdehyde and glutamate. researchgate.netscielo.brannualreviews.orgfrontiersin.org Plants possess homologues of animal glutamate receptors, suggesting that glutamate generated from lysine catabolism may regulate various plant processes by activating these receptors. nih.govscielo.brannualreviews.org
The lysine catabolic pathway is tightly regulated and can be induced by abiotic stresses. frontiersin.orgunibo.it Elevated levels of intracellular free lysine can lead to the transcriptional upregulation of genes encoding enzymes in this pathway, increasing the metabolic flux from lysine to α-aminoadipate and the production of glutamate. frontiersin.org Glutamate derived from lysine catabolism can also be utilized as a precursor for other stress-related metabolites, such as proline and γ-aminobutyric acid (GABA). scielo.brannualreviews.org
Epigenetic Regulation (Histone Modifications)
This compound is directly involved in epigenetic regulation in plants through its role in histone modifications, particularly methylation and acetylation of lysine residues on histone proteins. frontiersin.orgmdpi.comtandfonline.com These modifications are key post-translational events that affect chromatin structure and gene expression without altering the DNA sequence. mdpi.comtandfonline.comjst.go.jpnih.gov
Histone lysine methylation is a significant epigenetic modification with both activating and repressive roles in gene expression. tandfonline.com Lysine residues on histone H3, such as H3K4, H3K9, H3K27, and H3K36, and on histone H4, such as H4K5, H4K8, H4K12, and H4K16, are predominantly methylated in Arabidopsis. tandfonline.com Different methylation states (mono-, di-, or tri-methylation) of lysine residues can confer distinct biological meanings, influencing transcriptional activation or repression. tandfonline.com For instance, H3K9me2, H3K9me3, H3K27me3, and H4K20me3 are generally associated with gene repression, while H3K4me1, H3K4me2, H3K4me3, H3K36me2, and H3K36me3 positively correlate with target gene expression. tandfonline.com These modifications contribute to the "histone code" that regulates gene expression and chromatin structure. mdpi.commdpi.com
Histone acetylation, which typically occurs at lysine residues of histones H3 and H4 in plants, is generally associated with transcriptional gene activation, leading to a relaxed chromatin structure. mdpi.commdpi.com The dynamic balance between histone acetylation and deacetylation, mediated by histone acetyltransferases and histone deacetylases, is crucial for regulating gene expression during plant development and in response to biotic and abiotic stresses. mdpi.com Ubiquitination, another histone modification involving the addition of ubiquitin to specific lysine residues, also plays a role in plant epigenetic regulation. mdpi.com
Enzymes such as histone lysine methyltransferases (HKMTs) and lysine-specific demethylases (LSDs) are responsible for adding and removing methyl groups from lysine residues, respectively, thereby controlling the level of histone methylation and influencing transcriptional regulation. jst.go.jpnih.gov Arabidopsis thaliana has homologs of human LSD1 that are involved in various developmental processes and stress responses. jst.go.jp
Interconnection with Serotonin (B10506) Metabolism
An interesting connection between lysine and serotonin metabolism has been observed in plants, particularly in rice. frontiersin.orgoup.comnih.gov Research in engineered high free lysine (HFL) rice has shown a dramatic elevation in serotonin biosynthesis, which is closely linked to a dark-brown coloration of the endosperm. oup.comnih.gov This phenotype was confirmed by the overexpression of TDC3, a key enzyme in serotonin biosynthesis. oup.com
Studies suggest that elevated levels of 2-aminoadipate, a degradation product of saccharopine from the lysine catabolism pathway, may play a key role in connecting the jasmonate signaling pathway, serotonin accumulation, and the resulting brown phenotype in rice endosperm. oup.comnih.gov This indicates a metabolic link where lysine catabolism influences the production of serotonin. While serotonin is derived from tryptophan via tryptamine (B22526) in higher plants, the accumulation of lysine and its catabolite 2-aminoadipate appears to impact this pathway. nih.gov
Impact on Crop Nutritional Value
This compound is an essential amino acid for humans and livestock, meaning it must be obtained from the diet. frontiersin.orgwikipedia.orgresearchgate.netresearchgate.net Cereal crops, which are staple foods worldwide, often have limited quantities of lysine, making it a limiting essential amino acid in many plant-based diets. frontiersin.orgwikipedia.orgresearchgate.netresearchgate.netscielo.br This highlights the importance of increasing lysine content in crops to improve their nutritional value and address malnutrition. frontiersin.orgwikipedia.orgresearchgate.netresearchgate.net
Efforts to enhance lysine content in crops have involved genetic modification, often targeting the dysregulation of the diaminopimelate (DAP) pathway, the primary route for lysine biosynthesis in plants. wikipedia.org Introducing feedback-insensitive enzymes in this pathway has been attempted, but success has been limited, partly due to potential toxic side effects of increased free lysine and indirect effects on metabolic cycles. wikipedia.org
Increasing lysine levels in plants not only involves enhancing its synthesis but also managing its catabolism. scielo.brscielo.br Lysine catabolism, which degrades lysine into glutamate and acetyl-CoA, is a key factor controlling the final soluble lysine concentration in plant tissues, particularly in seeds. researchgate.netscielo.br While increasing lysine accumulation in vegetative tissues can sometimes be detrimental to plant growth, directing lysine towards stable seed storage proteins is crucial for improving the nutritional value of the edible parts of crops. wikipedia.org
Research has focused on understanding the complex regulation of lysine synthesis and catabolism to develop strategies for producing high-lysine crops. nih.govscielo.br Genetic engineering approaches, including manipulating enzymes in lysine metabolism and expressing recombinant proteins enriched in lysine, are being explored to achieve this goal. researchgate.net Despite challenges, the development of high-lysine crops remains an important area of research for improving global food security and nutrition. scielo.br
L Lysine Derivatives and Their Biochemical Significance
Formation of Pipecolic Acid (from Lysine (B10760008) Catabolism or α-Aminoadipate)
Pipecolic acid (PubChem CID: 71275) is a cyclic imino acid that can be formed through different metabolic routes involving L-lysine. In mammals, pipecolic acid is primarily considered a metabolite of this compound degradation, although its exact pathway has been a subject of research. One proposed route involves the saccharopine pathway, where lysine is converted to saccharopine and then to α-aminoadipate semialdehyde (α-AASA). α-AASA can then cyclize to form piperideine-6-carboxylate (P6C), which can be reduced to pipecolic acid. researchgate.netfrontiersin.orgfamiliasga.com Studies in mammalian brain and fibroblasts have provided evidence supporting the formation of pipecolic acid from P6C via the action of pyrroline-5-carboxylate reductase (P5CR). researchgate.netfrontiersin.org
In fungi, pipecolic acid can be formed from both lysine catabolism and the α-aminoadipate (α-AAA) pathway, which is also involved in lysine biosynthesis in these organisms. mdpi.comnih.gov In the catabolic route, lysine is converted to saccharopine and subsequently to P6C, which leads to pipecolic acid. mdpi.com Alternatively, pipecolic acid can be formed from α-AAA, an intermediate in the fungal lysine biosynthetic pathway. mdpi.comnih.gov The interconversion between pipecolic acid and P6C is facilitated by enzymes like pipecolate oxidase. nih.gov
Pipecolic acid itself can serve as a precursor for other compounds, including antifungal and antitumoral agents like swainsonine (B1682842) and slaframine, as well as immunosuppressants such as rapamycin (B549165) and tacrolimus. mdpi.com
Precursor Role in Secondary Metabolite Biosynthesis
This compound and its metabolic intermediates play a vital role as precursors in the biosynthesis of various secondary metabolites in bacteria, fungi, and plants. mdpi.comnih.govresearchgate.net These compounds exhibit a wide range of biological activities, including antibiotic, immunosuppressant, antifungal, antitumor, and neuroprotective properties. mdpi.com
β-Lactam Antibiotics
In filamentous fungi, α-aminoadipate (α-AAA), an intermediate of the lysine biosynthetic pathway, is a key precursor for the biosynthesis of β-lactam antibiotics such as penicillins and cephalosporins. mdpi.comresearchgate.netleibniz-hki.de The synthesis of these antibiotics is highly dependent on the availability of α-AAA. researchgate.net α-AAA is condensed with L-cysteine and L-valine to form the tripeptide δ-L-(α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a crucial intermediate in the β-lactam biosynthesis pathway. researchgate.net Lysine concentration can influence the synthesis of β-lactam antibiotics, with studies suggesting that lysine can inhibit enzymes involved in α-AAA production or interfere with its role in penicillin biosynthesis. researchgate.netresearchgate.net
Siderophores
This compound is also a precursor for the biosynthesis of certain siderophores, which are iron-chelating compounds produced by microorganisms to acquire iron. mdpi.comontosight.aifrontiersin.org Some bacterial siderophores, such as desferrioxamines produced by Streptomyces species, are derived from cadaverine (B124047) (PubChem CID: 273). mdpi.comfrontiersin.orgnih.gov Cadaverine is formed from the decarboxylation of lysine, a reaction catalyzed by lysine decarboxylase. researchgate.netfrontiersin.orgnih.gov While some bacteria possess specific lysine decarboxylases for siderophore synthesis, others may utilize promiscuous decarboxylases that can act on both lysine and ornithine. frontiersin.orgnih.govasm.org
Production of Carnitine
This compound is a precursor for the biosynthesis of L-carnitine (PubChem CID: 288), a quaternary ammonium (B1175870) compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.orgnih.govoregonstate.edu The biosynthesis of carnitine from lysine is a multi-step process that occurs in several tissues, primarily the liver and kidneys in mammals. nih.govcreative-proteomics.com The pathway begins with the methylation of protein-bound lysine residues to form ε-N-trimethyllysine (TML) (PubChem CID: 76624). wikipedia.orgnih.govcreative-proteomics.com TML is then released through protein degradation and undergoes a series of enzymatic reactions involving hydroxylation, cleavage, and oxidation to ultimately yield L-carnitine. nih.govcreative-proteomics.com While humans can synthesize carnitine endogenously, a significant portion is obtained from dietary sources. wikipedia.orgnih.gov
The key steps in carnitine biosynthesis from TML involve the enzymes trimethyllysine hydroxylase (TMLH), hydroxytrimethyllysine aldolase (B8822740) (HTMLA), trimethylaminobutyraldehyde dehydrogenase (TMABADH), and γ-butyrobetaine hydroxylase (γ-BBH). nih.govcreative-proteomics.com
Epsilon-Poly-L-Lysine (ε-PL) and its Biological Activities
Epsilon-poly-L-lysine (ε-PL) (PubChem CID: 24856) is a naturally occurring cationic homopolyamino acid composed of 25-35 this compound residues linked by peptide bonds between the α-carboxyl group of one lysine and the ε-amino group of another. medchemexpress.comfrontiersin.orgnih.gov This differs from typical peptides which have α-amino to α-carboxyl linkages. ε-PL is produced by certain Streptomyces bacteria. medchemexpress.comfrontiersin.org It possesses several valuable characteristics, including thermal stability, solubility, biodegradability, and broad-spectrum antimicrobial activity, making it useful in various applications, particularly as a food preservative. medchemexpress.comfrontiersin.org
Antimicrobial Properties
ε-PL is widely recognized for its broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. medchemexpress.comjst.go.jpconsensus.appmdpi.com The antimicrobial efficacy of ε-PL is influenced by its chain length, with a minimum of 10 lysine residues generally required for adequate antibacterial activity. nih.govjst.go.jpmdpi.com
The mechanism of action of ε-PL primarily involves interaction with the microbial cell membrane. consensus.appasm.org As a cationic peptide, ε-PL is attracted to the negatively charged surface of bacterial cell membranes. asm.org This interaction can lead to membrane disruption, increased cell wall permeability, and the induction of reactive oxygen species, ultimately resulting in DNA fragmentation and cell death. consensus.appasm.org Studies have shown that ε-PL can disrupt bacterial cell morphology and permeabilize the cytoplasmic membrane. nih.govasm.org The interaction with negatively charged phospholipid head groups in the membrane is crucial for ε-PL's activity, potentially leading to a detergent-like disruption. asm.org
ε-PL has demonstrated effectiveness against multidrug-resistant bacteria and can inhibit biofilm formation in various bacterial species. mdpi.com
Other Biotechnologically Produced this compound Derivatives
This compound, an essential amino acid, possesses reactive α-amino, ε-amino, and α-carboxyl groups, making it a versatile precursor for the synthesis of a variety of value-added chemicals sci-hub.senih.gov. While traditional chemical synthesis methods often require harsh conditions, biotechnological approaches, including microbial fermentation and enzymatic biotransformation, offer more environmentally friendly and cost-effective routes for producing this compound derivatives sci-hub.se. These derivatives find diverse applications in chemical synthesis, cosmetics, food, and pharmaceutical industries sci-hub.senih.gov.
Biotechnological production strategies for this compound derivatives can broadly be categorized into one-step microbial fermentation, multi-step microbial fermentation, and enzymatic biotransformation sci-hub.se. Engineered microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, are widely utilized as microbial factories for the production of this compound and its derivatives due to their well-characterized genetics and amenability to metabolic engineering oie.go.thdntb.gov.uafrontiersin.orgnih.gov.
Several this compound derivatives are produced or are being explored for biotechnological production. These include hydroxylated, methylated, and acetylated forms of lysine, each possessing distinct biochemical significance.
Hydroxylated Lysine Derivatives
Hydroxylation of lysine residues is a post-translational modification catalyzed by lysyl hydroxylases nih.gov. This modification introduces a hydroxyl group, typically at the C-3, C-4, or C-5 positions of the lysine side chain, yielding hydroxylysine isomers mdpi.com. While 5-hydroxylysine (B44584) is a well-known component of collagen and other proteins, other hydroxylysine isomers, such as 3-hydroxylysine (B1205930) and 4-hydroxylysine, are also of interest nih.govmdpi.comnih.govnih.gov.
Biotechnological methods have been developed for the production of specific hydroxylysine isomers using engineered microorganisms expressing lysine hydroxylases mdpi.comnih.govresearchgate.netmdpi.com. For instance, recombinant Escherichia coli strains expressing lysine hydroxylases from various microorganisms have been used to convert this compound into (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine mdpi.comnih.govresearchgate.net. Research has demonstrated efficient bioconversion rates in batch-scale reactions. For example, one study reported the production of 531 mM (86.1 g/liter ) of (2S,3S)-3-hydroxylysine from 600 mM this compound with an 89% molar conversion, and 265 mM (43.0 g/liter ) of (2S,4R)-4-hydroxylysine from 300 mM this compound with an 88% molar conversion nih.gov.
Hydroxy amino acids, including hydroxylysine isomers, are valuable building blocks in the chemical and pharmaceutical industries due to their potential antiviral, antifungal, antibacterial, and anticancer properties mdpi.comresearchgate.netmdpi.com. The regioselectivity offered by biocatalytic synthesis is a significant advantage over traditional chemical synthesis for producing specific hydroxylysine isomers mdpi.com.
Methylated Lysine Derivatives
Methylation of the ε-amino group of lysine is another important post-translational modification, resulting in derivatives such as methyllysine, dimethyllysine, and trimethyllysine nih.govnih.gov. These modifications play crucial roles in modulating protein activity, stability, localization, and interactions, particularly in the context of histone modifications and gene expression nih.gov.
Biotechnological approaches for producing N-methylated amino acids, including methylated lysine, are being explored nih.govau.dk. These strategies involve fermentative routes focusing on mechanisms such as the partial transfer of methylamine (B109427) catabolism, S-adenosyl-L-methionine dependent alkylation, and reductive methylamination of 2-oxoacids nih.gov. While research into the biotechnological production of specific methylated lysine derivatives is ongoing, the ability to genetically encode modified lysine residues in organisms like E. coli and mammalian cells provides valuable tools for studying the biochemical significance of lysine methylation in vivo nih.gov.
Acetylated Lysine Derivatives
Lysine acetylation, the addition of an acetyl group to the ε-amino group, is a widespread and important post-translational modification in bacteria and eukaryotes nih.govfrontiersin.orgbiorxiv.orgbiorxiv.orgasm.org. This modification can be catalyzed enzymatically by lysine acetyltransferases or occur non-enzymatically frontiersin.orgbiorxiv.orgasm.org. Acetylation can significantly impact protein function, including enzymatic activity, protein-protein interactions, and cellular localization frontiersin.orgbiorxiv.orgnih.gov.
In bacteria, lysine acetylation plays regulatory roles in various essential biological processes, including metabolism, transcription, and stress responses biorxiv.orgbiorxiv.orgasm.orgnih.gov. Biotechnological applications are exploring the manipulation of lysine acetylation levels to regulate enzyme activity and influence the production of desired chemicals frontiersin.org. For instance, studies in Escherichia coli have shown that manipulating the acetylation level of lactate (B86563) dehydrogenase can regulate its activity and affect lactate synthesis frontiersin.org.
While Nε-acetyl-L-lysine is a key acetylated form of lysine, other acetylated derivatives may also hold biochemical significance mpg.denih.gov. Biotechnological methods, including genetic code expansion, are being developed to precisely incorporate acetyllysine into proteins for in vivo studies nih.govfrontiersin.orgbiorxiv.org.
Data Highlights
Biotechnological production efforts have demonstrated promising yields for certain lysine derivatives. The following table summarizes some reported production data for hydroxylated lysine isomers:
| Derivative | Producing Organism | Substrate | Concentration (g/L) | Molar Conversion (%) | Reference |
| (2S,3S)-3-Hydroxylysine | Recombinant E. coli | This compound | 86.1 | 89 | nih.gov |
| (2S,4R)-4-Hydroxylysine | Recombinant E. coli | This compound | 43.0 | 88 | nih.gov |
| N-hydroxy-pipecolic acid | Recombinant E. coli | This compound | 0.326 | Not specified | frontiersin.org |
Note: The production of N-hydroxy-pipecolic acid is included as it is a hydroxylated derivative derived from this compound catabolism. frontiersin.org
These findings highlight the potential of biotechnological platforms for the efficient production of functionalized this compound derivatives with diverse biochemical roles and industrial applications. Continued advancements in metabolic engineering and synthetic biology are expected to further enhance the production efficiency and expand the range of biotechnologically produced this compound derivatives sci-hub.semdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
